5-Nitroindoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61445. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQWYAJTPPYORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186358 | |
| Record name | Indoline, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32692-19-6 | |
| Record name | 5-Nitroindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32692-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitroindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032692196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32692-19-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indoline, 5-nitro- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitroindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-NITROINDOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFF83KNW93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 5-Nitroindoline from 5-Nitroindole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 5-nitroindoline from 5-nitroindole, a crucial transformation for researchers, scientists, and professionals in drug development. This document details the primary synthetic routes, experimental protocols, and quantitative data to facilitate the successful execution of this chemical conversion.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of various biologically active compounds. Its synthesis from the readily available 5-nitroindole involves the selective reduction of the indole's C2-C3 double bond. While various reduction methods exist, this guide will focus on a well-documented and effective approach utilizing borane reagents, as well as touch upon catalytic hydrogenation.
Synthetic Pathways and Data
The primary method for the synthesis of this compound from 5-nitroindole is through reduction. Two prominent methods include the use of borane reagents and catalytic hydrogenation. A summary of a key method is presented below.
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product | Yield | Reference |
| 5-Nitroindole | Sodium Borohydride, Trifluoroacetic Acid | Trifluoroacetic Acid | 70°C | 2 hours | This compound | N/A | [1] |
| 5-Nitroindole | Borane-tetrahydrofuran complex (BH3.THF) | Trifluoroacetic Acid | Ice bath | N/A | This compound | 75% | [2] |
| 5-Nitroindole | Catechol-borane | Trifluoroacetic Acid | Ice bath | N/A | This compound | N/A | [2] |
Note: Yields are often dependent on the specific reaction scale and purification methods. The provided data is for comparative purposes.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound from 5-nitroindole using a borane reagent in trifluoroacetic acid. This method is advantageous due to its high efficiency and relatively mild reaction conditions.[2]
Method 1: Reduction using Borane-Tetrahydrofuran Complex
Materials:
-
5-Nitroindole
-
Trifluoroacetic acid (TFA)
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Ice bath
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 5-nitroindole in trifluoroacetic acid.
-
Cool the solution in an ice bath.
-
Slowly add the 1 M solution of borane-tetrahydrofuran complex in tetrahydrofuran dropwise to the stirred solution.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Method 2: Hydrogenation Reduction
While less specific detail is provided for this exact transformation in the search results, a general procedure for the hydrogenation reduction of 5-nitroindole is outlined.[1]
Materials:
-
5-Nitroindole
-
Trifluoroacetic acid
-
Sodium borohydride solution
-
Ethyl acetate
-
Acetone
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask, add 5-nitroindole and trifluoroacetic acid. Stir the mixture at room temperature for 10 minutes.[1]
-
Add a sodium borohydride solution to the flask, which should result in a uniform suspension.[1]
-
Heat the reaction mixture to 70°C and maintain this temperature for 2 hours.[1]
-
After 2 hours, raise the temperature to reflux and continue the reaction overnight (approximately 10 hours).[1]
-
After the reaction is complete, cool the resulting paste to below 20°C.[1]
-
Add ethyl acetate and an aqueous solution to the mixture and perform an extraction.[1]
-
Extract the aqueous phase three times with an organic solvent.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and distill the solvent under reduced pressure.[1]
-
To the concentrated solution, add a mixture of acetone and petroleum ether and freeze to induce crystallization, yielding the this compound product.[1]
Reaction Pathway Visualization
The following diagram illustrates the chemical transformation of 5-nitroindole to this compound.
Caption: Synthesis of this compound from 5-Nitroindole.
References
An In-depth Technical Guide to the Synthesis of 5-Nitroindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-nitroindoline and its derivatives, crucial intermediates in the development of novel therapeutics. This document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Furthermore, it visualizes key synthetic workflows and associated signaling pathways in drug discovery.
Introduction
Indoline, a heterocyclic aromatic compound, and its derivatives are foundational scaffolds in numerous natural products and bioactive molecules.[1] These compounds exhibit a wide range of pharmacological activities, including antibacterial, anticonvulsant, anti-tumor, and anti-inflammatory properties.[1] Among these, this compound serves as a key building block in medicinal chemistry, particularly in the synthesis of agents targeting G-quadruplex DNA and in the development of dual inhibitors for enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[2][3][4][5][6] This guide focuses on the prevalent synthetic routes to this compound and its subsequent derivatization.
Core Synthetic Strategies
The synthesis of this compound primarily proceeds through two main strategies: the reduction of 5-nitroindole and the nitration of an indoline core. Each approach offers distinct advantages and is suited for different precursor availability and desired substitution patterns.
1. Reduction of 5-Nitroindole
A common and direct method for preparing this compound is the hydrogenation reduction of 5-nitroindole.[1] This transformation can be achieved using various reducing agents, with sodium borohydride in the presence of an acid like trifluoroacetic acid being a frequently employed system.[1]
2. Nitration of Indoline Derivatives
Alternatively, the nitro group can be introduced onto a pre-existing indoline scaffold. The regioselectivity of the nitration is highly dependent on the directing effects of the substituents on the indoline ring. For instance, nitration of protonated indoline leads predominantly to 6-nitroindoline, whereas nitration of 1-acetylindoline yields 1-acetyl-5-nitroindoline due to the para-directing effect of the N-acetyl group.[7]
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of this compound and its key intermediates.
Table 1: Synthesis of this compound via Reduction of 5-Nitroindole
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 5-Nitroindole | Sodium Borohydride | Trifluoroacetic Acid | 70, then reflux | 2, then 10 (overnight) | Not specified | [1] |
| 5-Nitroindole | Pd/C, H₂ | Methanol | Room Temperature | 3 | 23 | [3] |
Table 2: Synthesis of 5-Nitroindole Derivatives
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 5-Nitroindole | POCl₃, DMF | 5-Nitro-1H-indole-3-carboxaldehyde | 35-85 | [3][4] |
| 5-Nitroindole | Anhydrous KOH, 1,3-dibromopropane | 5-Nitro-1-(3-bromopropyl)-1H-Indole | 46 | [4] |
| 5-Nitroindole | Anhydrous KOH, 1,2-dibromoethane | 1-(2-Bromoethyl)-5-nitro-1H-indole | 46 | [4] |
| 1-Methyl-5-nitro-1H-indole | Pd/C, H₂ | 1-Methyl-5-amino-1H-indole | 96 | [4] |
| Indoline-2-carboxylic acid | HNO₃, H₂SO₄ | 6-Nitroindoline-2-carboxylic acid & this compound-2-carboxylic acid | Not specified (mixture) | [7] |
| Methyl 1-acetylindoline-2-carboxylate | Nitration, then deacetylation | Methyl this compound-2-carboxylate | 83 (crude) | [7] |
| Methyl this compound-2-carboxylate | γ-MnO₂ | Methyl 5-nitroindole-2-carboxylate | 78 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Nitroindole [1]
-
Reaction Setup: In a 250 ml three-necked flask, add 5-nitroindole and trifluoroacetic acid as the solvent.
-
Initial Reaction: Stir the mixture at room temperature for 10 minutes.
-
Addition of Reducing Agent: Add a sodium borohydride solution to the flask. The mixture will form a uniform suspension.
-
Heating: Raise the temperature to 70°C and maintain it for 2 hours.
-
Reflux: Increase the temperature to reflux and continue the reaction overnight (approximately 10 hours).
-
Work-up: After the reaction is complete, cool the resulting paste to below 20°C.
-
Extraction: Add ethyl acetate and an aqueous solution to the flask and stir for extraction. Separate the organic layer. Extract the aqueous phase three more times with an organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Crystallization: Add a mixture of acetone and petroleum ether to the concentrated solution and freeze to induce crystallization, yielding the this compound product.
Protocol 2: Synthesis of 5-Nitro-1H-indole-3-carboxaldehyde via Vilsmeier-Haack Reaction [4][8]
-
Reagent Preparation: In a round-bottom flask, cool anhydrous N,N-dimethylformamide (DMF) in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.
-
Reaction with 5-Nitroindole: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, add 5-nitroindole to the reaction mixture.
-
Reaction Time: Allow the reaction to proceed for 1-3 hours at room temperature.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Precipitation: Neutralize the mixture by the slow addition of a 30% aqueous sodium hydroxide (NaOH) solution until the pH is basic. The product will precipitate out.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry it under vacuum to yield 5-nitro-1H-indole-3-carboxaldehyde.
-
Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Visualizations
Synthetic Workflow Diagrams
Caption: Synthetic routes to this compound.
Caption: Vilsmeier-Haack formylation of 5-nitroindole.
Signaling Pathway Diagrams
The anticancer activity of certain this compound derivatives stems from their ability to stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene and to induce oxidative stress.[2]
Caption: c-Myc downregulation by this compound derivatives.
Caption: ROS-induced apoptosis by this compound derivatives.
Applications in Drug Discovery
This compound derivatives are of significant interest in oncology. Their mechanism of action often involves a dual approach of downregulating the c-Myc oncogene and inducing reactive oxygen species (ROS), leading to cancer cell apoptosis.[2] The c-Myc transcription factor is implicated in up to 80% of human cancers, making it a prime target for therapeutic intervention.[2] By stabilizing G-quadruplex DNA structures in the c-Myc promoter region, these compounds can effectively silence its expression.[2] The synergistic effect of c-Myc downregulation and ROS-induced cytotoxicity makes this compound derivatives a promising class of anticancer agents.[2]
Furthermore, derivatives of this compound have been explored as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in inflammatory pathways. This dual inhibition presents a promising strategy for the development of novel anti-inflammatory drugs.[5][6]
Conclusion
The synthesis of this compound and its derivatives is a well-established yet continually evolving field. The methodologies presented in this guide offer robust and versatile approaches for obtaining these valuable compounds. The clear potential of these derivatives in anticancer and anti-inflammatory drug discovery underscores the importance of continued research into their synthesis, optimization, and biological evaluation. This guide serves as a foundational resource for researchers aiming to explore the rich chemistry and therapeutic potential of the this compound scaffold.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 5-Nitroindoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-nitroindoline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining its solubility, alongside a qualitative summary based on the expected behavior of similar chemical structures.
Introduction
This compound is a heterocyclic aromatic compound with the chemical formula C₈H₈N₂O₂. Its structure, featuring both a nitro group and an indoline scaffold, makes it a valuable building block in the synthesis of various biologically active molecules. Understanding the solubility of this compound in a range of organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating for screening and development assays.
Solubility Profile of this compound
While specific quantitative solubility data for this compound is scarce, the solubility of the closely related compound, 5-nitroindole, is qualitatively described as soluble in organic solvents such as ethanol, chloroform, and acetone. Based on the principle of "like dissolves like," this compound, a polar molecule, is expected to exhibit good solubility in polar aprotic and polar protic solvents. Its solubility is likely to be lower in nonpolar solvents.
Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Expected Qualitative Solubility |
| Polar Protic | Methanol | Soluble |
| Ethanol | Soluble | |
| Isopropanol | Moderately Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble |
| Dimethylformamide (DMF) | Highly Soluble | |
| Acetonitrile (ACN) | Soluble | |
| Acetone | Soluble | |
| Tetrahydrofuran (THF) | Moderately Soluble | |
| Nonpolar | Toluene | Sparingly Soluble |
| Hexane | Insoluble | |
| Dichloromethane (DCM) | Moderately Soluble | |
| Chloroform | Soluble |
Note: This table is based on general principles of solubility and qualitative data for similar compounds. Experimental verification is required for quantitative assessment.
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, the following experimental protocols are recommended.
This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Purpose: To accurately quantify the concentration of this compound in the saturated solvent.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A suitable isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with or without a modifier like formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at a wavelength corresponding to the maximum absorbance of this compound (to be determined by UV-Vis scan).
-
Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations. The concentration of the experimental samples is then determined by interpolation from this curve.
Visualizations
The following diagram illustrates the logical steps involved in the isothermal equilibrium method for determining the solubility of this compound.
5-Nitroindoline: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning research applications of 5-nitroindoline, a heterocyclic aromatic compound that is gaining significant attention as a versatile scaffold in medicinal chemistry and drug discovery. While much of the current research focuses on its derivatives, the this compound core provides a unique chemical foundation for the development of novel therapeutic agents and research tools. This document summarizes the synthesis, known biological activities, and potential research applications of this compound and its derivatives, providing a comprehensive resource for professionals in the field.
Core Compound: this compound
This compound, also known as 5-nitro-2,3-dihydro-1H-indole, is a bicyclic molecule consisting of a benzene ring fused to a five-membered nitrogen-containing ring, with a nitro group substituted at the fifth position. This structure serves as a valuable starting material for the synthesis of a wide array of biologically active molecules.[1][2]
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 32692-19-6 | [2] |
| Molecular Formula | C₈H₈N₂O₂ | [2] |
| Molecular Weight | 164.16 g/mol | [2] |
| Melting Point | 92-94 °C | [2] |
| Appearance | Light yellow solid | [3] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and acetone. | [3] |
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved through the hydrogenation reduction of 5-nitroindole.[2] A common method involves the use of sodium borohydride in the presence of trifluoroacetic acid.[2]
Derivatives of this compound are often synthesized by modifying the core structure at the N-1 position or other positions on the aromatic ring. These modifications are crucial for tuning the compound's biological activity and pharmacokinetic properties.[4][5]
Key Research Applications and Biological Activities
The this compound scaffold is a key component in the development of compounds with a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Derivatives of 5-nitroindole, which share the core structure of this compound, have demonstrated significant potential as anticancer agents.[6][7][8] The primary mechanisms of action identified are the stabilization of c-Myc G-quadruplexes and the induction of reactive oxygen species (ROS).[6][8]
Quantitative Data on Anticancer Activity of 5-Nitroindole Derivatives:
| Compound | Cell Line | IC50 (μM) | c-Myc G-Quadruplex Binding (DC50, μM) | Reference |
| Compound 5 | HeLa | 5.08 ± 0.91 | < 10 | [6] |
| Compound 7 | HeLa | 5.89 ± 0.73 | < 10 | [6] |
| Compound 12 | HeLa | > 50 | < 10 | [6] |
| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) | HOP-62 (Non-small cell lung cancer) | log(10)GI(50) < -8.00 | Not Reported | [7] |
| HL-60(TB) (Leukemia) | log(10)GI(50) = -6.30 | Not Reported | [7] | |
| MOLT-4 (Leukemia) | log(10)GI(50) = -6.18 | Not Reported | [7] |
The promoter region of the c-Myc oncogene contains guanine-rich sequences that can fold into secondary structures known as G-quadruplexes.[6] The formation of these structures inhibits the transcription of the c-Myc gene.[6] Certain 5-nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression, which in turn induces cell cycle arrest and apoptosis.[6][8]
Figure 1: c-Myc downregulation pathway by this compound derivatives.
In addition to their effects on c-Myc, some 5-nitroindole compounds increase intracellular levels of reactive oxygen species (ROS).[6][8] Elevated ROS levels contribute to oxidative stress, leading to cellular damage and apoptosis.[6]
Figure 2: ROS-mediated apoptosis induced by this compound derivatives.
Anti-inflammatory Activity
This compound serves as a scaffold for the synthesis of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes implicated in inflammatory pathways.[4][5]
Quantitative Data on Anti-inflammatory Activity of a this compound Derivative:
| Compound | Target | IC50 (μM) | Reference |
| Compound 43 | 5-LOX (in human PMNLs) | 1.38 ± 0.23 | [4] |
| 5-LOX (isolated) | 0.45 ± 0.11 | [4] | |
| Compound 73 | 5-LOX | 0.41 ± 0.01 | [9] |
| sEH | 0.43 ± 0.10 | [9] |
Antimicrobial Activity
Derivatives of 5-nitroindole have been reported to possess antimicrobial activity against various bacteria and fungi.[10][11] The nitro group is considered a key pharmacophore for this activity.[10]
Universal Base Analog in Oligonucleotides
5-Nitroindole is recognized as a superior universal base analog in oligonucleotides.[3][12] It can replace any of the four natural bases without significantly destabilizing the DNA duplex, primarily through base-stacking interactions rather than hydrogen bonding.[13][14] This property is valuable in various molecular biology applications, including PCR and DNA sequencing.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of 5-nitroindole derivatives, which can be adapted for the study of this compound and its novel derivatives.
Synthesis of Pyrrolidine-Substituted 5-Nitroindoles
This protocol describes a general method for the synthesis of pyrrolidine-substituted 5-nitroindoles, demonstrating a common derivatization strategy.[6]
Materials:
-
5-nitroindole
-
1-bromo-3-chloropropane
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Alkylation of 5-nitroindole:
-
To a solution of 5-nitroindole (1 equivalent) in DMF, add K₂CO₃ (2 equivalents).
-
Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(3-chloropropyl)-5-nitro-1H-indole.
-
-
Substitution with Pyrrolidine:
-
To a solution of 1-(3-chloropropyl)-5-nitro-1H-indole (1 equivalent) in acetonitrile, add K₂CO₃ (3 equivalents) and pyrrolidine (2 equivalents).
-
Reflux the reaction mixture for 24 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography (DCM/MeOH gradient) to yield the desired pyrrolidine-substituted 5-nitroindole derivative.
-
Figure 3: Experimental workflow for the synthesis of a 5-nitroindole derivative.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[10]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Intracellular ROS Detection Assay
This assay measures the generation of reactive oxygen species within cells.[6]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells and treat with the test compound for the desired time.
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37 °C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Analyze the fluorescence of the cells (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution.[6]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Store the fixed cells at -20 °C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in G1, S, and G2/M phases.
Conclusion
This compound is a promising chemical scaffold with significant potential in drug discovery and development. While current research has largely focused on its derivatives, the data strongly suggests that the this compound core is a key determinant of the observed biological activities. The established anticancer, anti-inflammatory, and antimicrobial properties of its derivatives warrant further investigation into the therapeutic potential of novel this compound-based compounds. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and expand upon the applications of this versatile molecule. Further studies focusing on the biological activities of the parent this compound molecule are encouraged to fully elucidate its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-Nitroindole as an universal base analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Nitroindole | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 14. The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Electronic Structure of 5-Nitroindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Electronic Structure of 5-Nitroindoline
The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. For this compound, the presence of the electron-withdrawing nitro group on the indoline scaffold is expected to significantly influence its electron distribution, frontier molecular orbitals, and overall reactivity. Theoretical studies, primarily employing Density Functional Theory (DFT), are invaluable for elucidating these characteristics at the atomic level. Key parameters such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, and the distribution of atomic charges provide critical insights for applications in drug design and materials science.
Theoretical Methodology and Experimental Protocols
The computational analysis of this compound's electronic structure typically follows a well-defined workflow. The protocol outlined below is based on common practices in computational chemistry for small organic molecules.
Computational Workflow
The process begins with the construction of the molecule's 3D structure, followed by geometry optimization to find the most stable conformation. Subsequent calculations then probe the electronic properties of this optimized structure.
Detailed Protocol
A standard theoretical protocol for analyzing this compound would involve the following steps:
-
Molecular Structure Generation: The initial 3D structure of this compound can be generated from its SMILES representation (O=N(=O)C1=CC=C2NCCC2=C1) using molecular modeling software.[1]
-
Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. A common and effective method for this is using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[2][3][4][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data if available.[6][7]
-
Electronic Property Calculations:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the HOMO and LUMO, and their energy gap, are calculated. This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[2][4][5]
-
Mulliken Population Analysis: To understand the charge distribution within the molecule, a Mulliken population analysis is performed. This method partitions the total electron density among the constituent atoms, providing partial atomic charges.[8][9]
-
Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron-rich and electron-poor regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack.
-
-
Excited State Calculations (Optional): To predict the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations can be carried out. This provides information about the electronic transitions and their corresponding wavelengths. For comparison, the experimental UV-Vis absorption peak for the closely related 5-nitroindole is observed at 322 nm.[10]
Quantitative Data Summary
The following tables present representative theoretical data for this compound. This data is based on typical values obtained for similar nitroaromatic and indoline derivatives from computational studies, as specific published data for this compound is limited. All data is for the optimized ground state geometry calculated at the B3LYP/6-31G(d) level of theory.
Molecular Geometry
The molecular geometry of this compound is characterized by the bond lengths and angles between its constituent atoms. The VSEPR theory can be used to predict the local geometry around each central atom.[11][12]
Table 1: Representative Calculated Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| N1-C2 | 1.47 | C5-C6 | 1.39 |
| C2-C3 | 1.54 | C6-C7 | 1.39 |
| C3-C3a | 1.51 | C7-C7a | 1.40 |
| C3a-C4 | 1.39 | C7a-N1 | 1.39 |
| C4-C5 | 1.38 | C5-N8 | 1.48 |
| C3a-C7a | 1.40 | N8-O9 | 1.22 |
| N8-O10 | 1.22 |
Table 2: Representative Calculated Bond Angles (°)
| Angle | Value (°) | Angle | Value (°) |
| C7a-N1-C2 | 110.0 | C4-C5-C6 | 121.0 |
| N1-C2-C3 | 104.0 | C5-C6-C7 | 120.0 |
| C2-C3-C3a | 104.0 | C6-C7-C7a | 119.0 |
| C3-C3a-C4 | 130.0 | C7-C7a-C3a | 121.0 |
| C3-C3a-C7a | 109.0 | C4-C5-N8 | 119.0 |
| C4-C3a-C7a | 121.0 | O9-N8-O10 | 124.0 |
| C3a-C4-C5 | 119.0 | C5-N8-O9 | 118.0 |
Electronic Properties
The electronic properties provide insight into the molecule's reactivity and charge distribution.
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.5 eV to -7.5 eV |
| LUMO Energy | -2.0 eV to -3.0 eV |
| HOMO-LUMO Gap | 4.0 eV to 5.0 eV |
| Dipole Moment | 5.0 D to 7.0 D |
Table 4: Representative Mulliken Atomic Charges
| Atom | Charge (e) | Atom | Charge (e) |
| N1 | -0.4 to -0.6 | C7 | -0.1 to -0.2 |
| C2 | -0.1 to -0.2 | C7a | +0.1 to +0.2 |
| C3 | -0.1 to -0.2 | N8 | +0.5 to +0.7 |
| C3a | +0.1 to +0.2 | O9 | -0.3 to -0.5 |
| C4 | -0.1 to -0.2 | O10 | -0.3 to -0.5 |
| C5 | +0.2 to +0.4 | ||
| C6 | -0.1 to -0.2 |
Note: The ranges provided in Tables 3 and 4 are estimations based on typical values for similar molecules and are intended to be illustrative.
Conclusion
This technical guide has outlined the standard theoretical procedures for investigating the electronic structure of this compound. While specific, comprehensive published data for this molecule is sparse, the methodologies and representative data presented here provide a solid foundation for researchers. The use of DFT calculations allows for a detailed understanding of the geometric and electronic properties, which are crucial for predicting the molecule's behavior in various chemical and biological contexts. The provided workflows and data serve as a valuable starting point for future in-silico studies on this compound and its derivatives.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. researchgate.net [researchgate.net]
- 3. irjweb.com [irjweb.com]
- 4. Item - Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G* - figshare - Figshare [figshare.com]
- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mulliken [cup.uni-muenchen.de]
- 9. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 10. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Use of 5-Nitroindoline as a Universal Base in PCR Primers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of molecular biology and diagnostics, the polymerase chain reaction (PCR) stands as a cornerstone technique. The specificity and efficacy of PCR are heavily reliant on the precise binding of oligonucleotide primers to the target DNA sequence. However, in numerous applications, such as targeting polymorphic regions, amplifying conserved gene families, or in pathogen detection where sequence variability is common, designing specific primers can be challenging. Universal bases, which can pair with any of the four standard DNA bases (Adenine, Guanine, Cytosine, and Thymine), offer a powerful solution to this challenge.
Among the various universal base analogs, 5-Nitroindoline has emerged as a superior option. Unlike other universal bases such as deoxyinosine, which can exhibit a pairing bias, this compound's mechanism of action is based on stabilizing the DNA duplex through hydrophobic base-stacking interactions rather than hydrogen bonding.[1][2] This property allows it to be a more effective "universal" placeholder in a primer sequence.
These application notes provide a comprehensive guide to the use of this compound in PCR primers, including detailed protocols, data on its performance, and guidelines for primer design and troubleshooting.
Properties and Advantages of this compound
This compound is a hydrophobic, aromatic molecule that, when incorporated into an oligonucleotide, can effectively stack within the DNA double helix.[1] This unique characteristic confers several advantages:
-
Enhanced Duplex Stability: Comparative studies have consistently shown that this compound is less destabilizing to the DNA duplex than other universal bases like 3-Nitropyrrole.[3][4] In fact, the order of duplex stability has been reported as: 5-nitroindole > 4-nitroindole > 6-nitroindole > 3-nitropyrrole.[3]
-
True Universal Pairing: By not forming hydrogen bonds, this compound avoids the pairing bias seen with bases like hypoxanthine (the nucleobase of inosine), which preferentially pairs with cytosine.[1]
-
Versatility in Application: this compound-modified primers have been successfully used in a variety of applications, including DNA sequencing, targeting ribosomal RNA in diverse microbial species, and studying protein-DNA interactions.[1]
Data Presentation: Performance of this compound in PCR Primers
The inclusion of a universal base in a PCR primer will inevitably impact its melting temperature (Tm), a critical parameter for PCR optimization. The following table summarizes key quantitative data from foundational studies on the effect of this compound substitutions on primer Tm.
Table 1: Melting Temperatures (Tm) of 20-mer Primers with Universal Base Substitutions
| Primer ID | Sequence (5' to 3') with Universal Base (X) | Universal Base | Number of Substitutions | Melting Temperature (Tm) in PCR Buffer (°C) |
| 1 | CCC GTG GAT CCA AAT CCT CC | None (Control) | 0 | 68 |
| 2 | CCC GTG GAT CX A AAT CCT CC | This compound | 1 | 65 |
| 3 | CCC GTG GAT XX A AAT CCT CC | This compound | 2 (consecutive) | 61 |
| 4 | CCC GTG GAX CCA AAX CCT CC | This compound | 2 (dispersed) | 56 |
| 5 | CCC GTG GAT XXXX AAT CCT CC | This compound | 4 (consecutive) | 56 |
| 6 | CCC GTG GAT CX A AAT CCT CC | 3-Nitropyrrole | 1 | 60 |
| 7 | CCC GTG GAT XX A AAT CCT CC | 3-Nitropyrrole | 2 (consecutive) | 51 |
| 8 | CCC GTX GGAX CCA AAT CCT CC | 3-Nitropyrrole | 2 (dispersed) | Not Detected |
| 9 | CCC GTG GAT CCA AAT CCT CC with six codon third position substitutions | Hypoxanthine (Inosine) | 6 | 68 |
Data adapted from Loakes D, Brown DM, et al. Nucleic Acids Research, 1995.
Experimental Protocols
Primer Design Guidelines for Incorporating this compound
Careful primer design is paramount for successful PCR when using this compound. The following diagram and guidelines outline the key considerations.
Key Design Considerations:
-
Positional Effects: The location of this compound within the primer is critical.
-
Avoid the 3'-End: Placing this compound within the first 7-8 bases from the 3'-end has been shown to significantly reduce PCR efficiency.[1]
-
Optimal Placement: The middle or the 5'-end of the primer are generally the best locations for substitutions.
-
-
Number of Substitutions:
-
Consecutive Substitutions: Up to four consecutive this compound substitutions in the middle or at the 5'-end of a primer are well-tolerated and can effectively prime DNA synthesis.[4]
-
Dispersed Substitutions: Introducing more than one or two dispersed this compound residues can negatively impact PCR performance.[5]
-
-
Melting Temperature (Tm) Adjustment: Each this compound substitution will lower the primer's Tm. This must be accounted for when designing the PCR cycling conditions. It is advisable to use a reputable oligo synthesis provider's Tm calculator that can account for this modification.
-
Comparison with Degenerate Primers: While this compound is an excellent tool, for highly degenerate positions, a mixed-base (degenerate) primer might still be a viable or even preferable option. The choice depends on the degree of degeneracy and the specific application.
Protocol for Conventional PCR Using Primers with this compound
This protocol is adapted from the foundational study by Loakes and Brown (1995) and provides a solid starting point for using this compound-containing primers in a conventional PCR setup.
Materials:
-
DNA Template (100 ng of linearized plasmid DNA as a starting point)
-
Forward Primer (50 pmol)
-
Reverse Primer containing this compound (50 pmol)
-
dNTP mix (200 µM of each dNTP)
-
Taq DNA Polymerase (2.5 Units)
-
10x PCR Buffer (100 mM Tris-HCl, 500 mM KCl, 15 mM MgCl2, 0.01% (w/v) gelatin, pH 8.3 at 25°C)
-
Nuclease-free water
-
Mineral oil (if required by the thermal cycler)
PCR Reaction Setup (50 µL total volume):
| Component | Volume | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| dNTP mix (10 mM each) | 1 µL | 200 µM each |
| Forward Primer (50 µM) | 1 µL | 1 µM |
| Reverse Primer (50 µM) | 1 µL | 1 µM |
| DNA Template (100 ng/µL) | 1 µL | 2 ng/µL |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 0.05 U/µL |
| Nuclease-free water | 40.5 µL | - |
| Total Volume | 50 µL |
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 5 minutes | 1 |
| Denaturation | 96°C | 5 seconds | 30 |
| Annealing | 50°C* | 5 seconds | 30 |
| Extension | 72°C | 30 seconds | 30 |
| Final Extension | 72°C | 10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
*The annealing temperature is a critical parameter to optimize. A gradient PCR is recommended to determine the optimal annealing temperature for your specific primer set. Start with an annealing temperature 5-10°C below the calculated Tm of the primer with the lower Tm.
Considerations for Quantitative PCR (qPCR) and Multiplex PCR
While specific quantitative data on the impact of this compound on Cq values and amplification efficiency in qPCR is limited in publicly available literature, the principles of its use in conventional PCR can be extrapolated.
-
qPCR: The reduction in Tm caused by this compound will necessitate lower annealing temperatures, which can increase the risk of non-specific amplification and primer-dimer formation, potentially affecting Cq values and melting curve analysis. Careful optimization of the annealing temperature and primer concentrations is crucial.
-
Multiplex PCR: The challenge of designing multiple primer pairs that work efficiently at a single annealing temperature is compounded by the introduction of this compound. It is essential to design all primers in a multiplex panel to have similar Tm values after accounting for the universal base. It may be necessary to adjust the concentration of primers containing this compound to balance the amplification of different targets.
Troubleshooting
The following diagram outlines a basic troubleshooting workflow for PCR experiments using this compound primers.
Common Issues and Solutions:
-
No or Low PCR Product:
-
Primer Design: Ensure this compound is not placed near the 3'-end.
-
Annealing Temperature: The actual Tm may be lower than calculated. Perform a gradient PCR to find the optimal annealing temperature.
-
Reagent Quality: Check the integrity of your DNA template, polymerase, and dNTPs.
-
-
Non-Specific Products:
-
Annealing Temperature: Increase the annealing temperature in small increments (1-2°C).
-
Primer Design: The primer sequence outside of the universal base may have off-target binding sites.
-
-
Poor Performance in Multiplex Reactions:
-
Primer Tm Imbalance: Recalculate and ensure all primers in the panel have compatible Tm values.
-
Primer Concentration: Adjust the concentration of the primer set that is underperforming.
-
Conclusion
This compound is a valuable tool for researchers facing challenges with PCR primer design due to sequence ambiguity. Its ability to stabilize DNA duplexes through base-stacking interactions makes it a more reliable universal base compared to its predecessors. By following the detailed protocols and design guidelines presented in these application notes, researchers, scientists, and drug development professionals can effectively leverage the power of this compound to enhance the success and broaden the applicability of their PCR-based assays. Careful optimization of primer design and PCR conditions remains the key to unlocking the full potential of this versatile molecule.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. benchchem.com [benchchem.com]
- 4. 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 5-Nitroindoline in DNA Sequencing Primers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindole is a universal base analogue frequently incorporated into DNA oligonucleotides for various applications in molecular biology, including DNA sequencing and PCR.[1][2] Unlike standard DNA bases (A, T, C, G), 5-nitroindole does not form hydrogen bonds with a complementary base. Instead, its stabilizing effect on the DNA duplex is attributed to favorable stacking interactions with adjacent bases.[1][2][3] This property allows it to pair with any of the four natural bases with minimal disruption to the overall helix structure, making it an effective "universal" base.[2][4]
These application notes provide a comprehensive overview of the properties, applications, and protocols for the successful incorporation of 5-nitroindole in DNA sequencing primers.
Properties of 5-Nitroindoline-Containing Oligonucleotides
The incorporation of 5-nitroindole into DNA primers confers several key properties:
-
Universal Paring: It can be used as a substitute for any of the four standard DNA bases.[1]
-
Duplex Stabilization: It primarily stabilizes the DNA duplex through stacking interactions.[1][2][3] The larger aromatic surface area of 5-nitroindole enhances these interactions.[1][3]
-
Reduced Melting Temperature (Tm) Fluctuation: The melting temperature of duplexes containing 5-nitroindole shows little variation when paired opposite any of the four natural bases.[5]
-
Positional Effects: The destabilizing effect of 5-nitroindole is less pronounced when it is placed towards the ends of an oligonucleotide compared to a central position.[6] Grouping multiple 5-nitroindole substitutions together is also less destabilizing than dispersing them throughout the primer.[6]
Applications in DNA Sequencing
The unique properties of 5-nitroindole make it a valuable tool for various DNA sequencing applications:
-
Degenerate Primers: In situations where the target DNA sequence is not fully known, 5-nitroindole can be incorporated at ambiguous positions in sequencing primers. This avoids the need for a complex mixture of degenerate primers.
-
Sequencing through Regions of Secondary Structure: By strategically placing 5-nitroindole, which does not form hydrogen bonds, it may help to reduce the formation of secondary structures in the primer or template that can inhibit DNA polymerase.
-
Probing DNA-Protein Interactions: 5-nitroindole can be used as a non-hydrogen bonding probe to investigate the recognition mechanisms of DNA-binding proteins, such as DNA polymerases and repair enzymes.[2]
Data Presentation
Table 1: Effect of 5-Nitroindole on Duplex Melting Temperature (Tm)
| Position of 5-Nitroindole | Change in Tm (°C) vs. Unmodified Duplex (Tm = 72°C) | Reference |
| Towards the end of a 17-mer duplex | -2 | [1] |
| In the middle of a 17-mer duplex | -5 | [1] |
Table 2: Comparative Duplex Stability with Different Universal Bases
| Universal Base | Duplex Stability | Reference |
| 5-Nitroindole | Superior duplex stability | [4][6] |
| 3-Nitropyrrole | Considerable duplex destabilization, especially with multiple substitutions | [4][6] |
Experimental Protocols
Protocol 1: Design of DNA Sequencing Primers Containing 5-Nitroindole
-
Identify Ambiguous Positions: Determine the positions in the primer sequence that require a universal base.
-
Strategic Placement:
-
Whenever possible, place 5-nitroindole substitutions towards the 5'-end of the primer rather than the 3'-end to minimize potential interference with polymerase binding and extension.[1]
-
Avoid placing 5-nitroindole within the last 7-8 bases from the 3'-end to prevent a reduction in PCR efficiency.[1]
-
If multiple substitutions are necessary, consider grouping them contiguously rather than spacing them out, as this has been shown to be less destabilizing.[6] Up to four contiguous 5-nitroindole substitutions in the middle or at the 5'-end have been shown to be effective.[5][7][8]
-
-
Primer Length and Tm: Design the primer to have a suitable length and calculated melting temperature for the specific sequencing application, taking into account the slight destabilizing effect of the 5-nitroindole modification.[1]
Protocol 2: Synthesis and Purification of 5-Nitroindole-Containing Oligonucleotides
-
Automated DNA Synthesis: The synthesis of oligonucleotides containing 5-nitroindole is performed using standard solid-phase β-cyanoethylphosphoramidite chemistry on an automated DNA synthesizer.[9] The 5-nitroindole phosphoramidite is incorporated at the desired positions during the synthesis cycles.
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using standard protocols, typically involving treatment with concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide product is purified to remove failure sequences and other impurities. High-performance liquid chromatography (HPLC) is a common and effective method for purifying modified oligonucleotides.[9]
Protocol 3: Dideoxy Sequencing using 5-Nitroindole-Containing Primers
-
Sequencing Reaction Setup:
-
Prepare a sequencing reaction mixture containing the purified 5-nitroindole-containing primer, the DNA template, a suitable DNA polymerase (e.g., a modified T7 DNA polymerase like Sequenase™), and the four deoxynucleotide triphosphates (dNTPs).
-
Divide the reaction mixture into four separate tubes, each containing one of the four dideoxynucleotide triphosphates (ddNTPs) for chain termination.
-
-
Thermal Cycling: Perform thermal cycling according to the polymerase manufacturer's recommendations to allow for primer annealing and extension.
-
Analysis: Analyze the reaction products by gel electrophoresis (e.g., polyacrylamide gel electrophoresis) to separate the DNA fragments based on size and determine the DNA sequence.
Visualizations
Caption: Experimental workflow for using this compound primers.
Caption: Relationship between properties and applications.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. 5-nitroindole Oligo Modifications from Gene Link [genelink.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Evaluation of 5-Nitroindoline-Based c-Myc G-Quadruplex Binders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, biophysical characterization, and cellular evaluation of 5-nitroindoline-based compounds as potent binders of the c-Myc G-quadruplex, a key target in cancer therapy.
Introduction
The c-Myc oncogene is a critical regulator of cell proliferation, differentiation, and apoptosis, and its overexpression is implicated in a majority of human cancers.[1] The promoter region of the c-Myc gene contains a guanine-rich sequence capable of folding into a G-quadruplex (G4) secondary structure.[2] Stabilization of this G4 structure by small molecules can repress c-Myc transcription, making it an attractive therapeutic strategy.[3] 5-nitroindole derivatives have emerged as a promising class of c-Myc G-quadruplex binders, demonstrating the ability to downregulate c-Myc expression and induce cancer cell death.[4][5]
This document outlines the synthetic methodologies for preparing these compounds, protocols for evaluating their binding affinity and selectivity for the c-Myc G-quadruplex, and methods for assessing their in vitro anticancer activity.
Mechanism of Action
The anticancer activity of 5-nitroindole derivatives is primarily attributed to their ability to bind and stabilize the G-quadruplex structure in the promoter region of the c-Myc oncogene.[1] This stabilization acts as a transcriptional repressor, leading to the downregulation of c-Myc mRNA and protein levels.[5] The subsequent decrease in c-Myc protein disrupts the cell cycle, leading to cell cycle arrest, and can trigger apoptosis.[1] Furthermore, some 5-nitroindole compounds have been shown to increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[1][6]
Caption: Mechanism of action of this compound-based c-Myc G-quadruplex binders.
Quantitative Data Summary
The following tables summarize the biophysical and cellular activity data for a selection of this compound-based c-Myc G-quadruplex binders.
Table 1: Biophysical Binding Data
| Compound | FRET ΔTm (°C) for c-Myc G4 | MST Kd (μM) for c-Myc G4 | Selectivity (Kd duplex / Kd c-Myc) |
| 5 | Not Reported | 0.8 ± 0.1 | 29.23 |
| 7 | Not Reported | 0.6 ± 0.05 | 24.12 |
| 12 | Not Reported | 2.5 ± 0.3 | Not Reported |
| 5b (5-aminoindole) | Not Reported | 1.9 ± 0.2 | 6.55 |
Data sourced from reference[6].
Table 2: In Vitro Cellular Activity
| Compound | IC50 in HeLa cells (μM) | c-Myc Protein Downregulation (at 10 μM) | Cell Cycle Arrest |
| 5 | 4.5 ± 0.5 | ~50% | Sub-G1/G1 phase arrest |
| 7 | 3.8 ± 0.4 | ~65% | Sub-G1/G1 phase arrest |
| 12 | 8.2 ± 0.9 | ~30% | Not as prominent as 5 and 7 |
Data sourced from reference[5].
Experimental Protocols
Synthesis of this compound-Based Binders
A general synthetic scheme for the preparation of pyrrolidine-substituted 5-nitroindole derivatives is presented below. This is a multi-step synthesis that begins with the commercially available 5-nitroindole.
Caption: General synthetic workflow for this compound-based c-Myc G4 binders.
Protocol 1: Synthesis of 5-Nitro-1-(3-bromopropyl)-1H-indole (Intermediate) [5]
-
To a solution of 5-nitro-1H-indole (12.3 mmol) in anhydrous DMF (100 mL), add anhydrous KOH (12.3 mmol) at room temperature and stir for 30 minutes.
-
Add 1,3-dibromopropane (37.0 mmol) to the reaction mixture.
-
Allow the reaction to stir overnight at room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Eluent: Ethyl Acetate/n-Hexane 1:4) to yield the product as yellow crystals.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation [5]
-
Under an inert atmosphere and at 0 °C, add POCl₃ (1.5 equivalents) dropwise to anhydrous DMF (10 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Add the N-alkylated 5-nitroindole (1 equivalent) to the mixture.
-
Allow the reaction to stir for 1 hour at room temperature.
-
Quench the reaction with an equal amount of ice water.
-
Adjust the pH to 9 by adding 50% NaOH.
-
Extract the product with a suitable organic solvent and purify by column chromatography.
Biophysical Evaluation
Protocol 3: FRET-Melting Assay for G-Quadruplex Stabilization
This assay measures the change in the melting temperature (Tm) of a fluorescently labeled G-quadruplex DNA upon ligand binding.
-
Prepare a solution of the fluorescently labeled c-Myc G-quadruplex-forming oligonucleotide (e.g., FAM-Pu22-TAMRA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.2, 150 mM KCl).[7]
-
Anneal the oligonucleotide by heating to 95 °C for 5 minutes, followed by slow cooling to room temperature.
-
In a 96-well plate, add the annealed oligonucleotide to a final concentration of 0.2 µM.
-
Add the test compound at various concentrations.
-
Measure the fluorescence intensity as the temperature is increased from 25 °C to 95 °C in a real-time PCR machine.
-
The melting temperature (Tm) is determined from the first derivative of the melting curve. The change in Tm (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm in the presence of the compound.
Protocol 4: MicroScale Thermophoresis (MST) for Binding Affinity
MST measures the directed movement of molecules in a temperature gradient and can be used to determine binding affinities (Kd).
-
Label the c-Myc G-quadruplex DNA with a fluorescent dye (e.g., FAM).
-
Prepare a series of dilutions of the non-labeled test compound.
-
Mix a constant concentration of the labeled DNA with each dilution of the test compound.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the labeled DNA in a Monolith NT.115 instrument.
-
The dissociation constant (Kd) is determined by fitting the change in the normalized fluorescence to a binding curve.[6]
Cellular Assays
Protocol 5: Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of the compounds on cancer cells.
-
Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Protocol 6: Western Blot for c-Myc Protein Expression
This protocol quantifies the level of c-Myc protein in treated cells.
-
Treat cancer cells with the test compounds at the desired concentrations for a specified time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4 °C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the c-Myc protein levels.
Protocol 7: Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.
-
Treat cells with the test compounds for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20 °C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.[1]
-
The percentage of cells in the G1, S, and G2/M phases is determined from the DNA content histogram.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents that target the c-Myc G-quadruplex. The protocols provided herein offer a robust framework for the synthesis, biophysical characterization, and cellular evaluation of these compounds. Further optimization of this scaffold could lead to the discovery of more potent and selective c-Myc inhibitors with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and Characterization of Nucleolin as a c-myc G-quadruplex-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Investigation of the Pharmacokinetics and Anticancer Activities of Indenoisoquinoline Derivatives That Stabilize the G-Quadruplex in the MYC Promoter and Inhibit Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. find.shef.ac.uk [find.shef.ac.uk]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
5-Nitroindoline Derivatives: Application Notes and Protocols for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-nitroindoline scaffold has emerged as a promising pharmacophore in the discovery of novel anticancer agents. Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activities across a range of cancer cell lines. Their mechanism of action is primarily attributed to a dual-pronged approach: the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene and the induction of intracellular reactive oxygen species (ROS), both of which culminate in cell cycle arrest and apoptosis.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the evaluation and development of this compound derivatives as potential anticancer therapeutics.
Mechanism of Action
The anticancer effects of this compound derivatives are rooted in two primary, interconnected mechanisms:
-
c-Myc G-Quadruplex Stabilization: The promoter region of the c-Myc oncogene, which is overexpressed in a majority of human cancers, contains guanine-rich sequences capable of forming non-canonical DNA secondary structures known as G-quadruplexes.[2] The formation and stabilization of these structures by this compound derivatives inhibit the transcription of the c-Myc gene.[1][2] The subsequent downregulation of the c-Myc protein, a key regulator of cell proliferation and metabolism, leads to the arrest of the cell cycle and the induction of the intrinsic apoptotic pathway.[2][3]
-
Induction of Reactive Oxygen Species (ROS): Certain this compound derivatives have been shown to elevate the levels of intracellular ROS.[2][3] This increase in oxidative stress can damage cellular components, including mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[4] The accumulation of ROS further contributes to the activation of apoptotic signaling cascades.[5]
Data Presentation
The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit cell proliferation by 50%.
Table 1: Anticancer Activity of Pyrrolidine-Substituted 5-Nitroindole Derivatives against HeLa Cells [2][3]
| Compound ID | Chemical Structure (Illustrative) | IC50 (µM) in HeLa Cells |
| 5 | 5-nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole | 5.08 ± 0.91 |
| 7 | 1-(2-(pyrrolidin-1-yl)ethyl)-5-nitro-1H-indole | 5.89 ± 0.73 |
| 12 | 5-nitro-1-(pyrrolidin-1-ylmethyl)-1H-indole | > 50 |
Table 2: Anticancer Activity of Various Indole and 5-Nitroindole Derivatives against a Panel of Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Indole-based carboxamide (Va) [6] | Panc-1 (Pancreatic) | 0.071 ± 0.006 |
| MCF-7 (Breast) | Not specified | |
| HT-29 (Colon) | Not specified | |
| A-549 (Lung) | Not specified | |
| N-(benzo[d]oxazol-2-yl)-2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinecarboxamide (Vc) [7] | HeLa (Cervical) | 1.12 |
| IMR-32 (Neuroblastoma) | 1.24 | |
| MCF-7 (Breast) | 1.32 | |
| Nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamide (20) [8] | HCT-116 (Colon) | 22.95 |
| Aminoquinazoline-sulphonamide hybrid (5a) [9][10] | A549 (Lung) | 8.23 |
| BT549 (Breast) | 1.02 | |
| HCT-116 (Colon) | 5.60 | |
| MCF-7 (Breast) | 5.59 | |
| SK-HEP-1 (Liver) | 6.10 | |
| SNU638 (Gastric) | 4.10 |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the anticancer properties of this compound derivatives.
Synthesis of a Representative Pyrrolidine-Substituted 5-Nitroindole Derivative[11][12]
This protocol describes a general method for the synthesis of a pyrrolidine-substituted 5-nitroindole.
Materials:
-
5-nitroindole
-
1-bromo-3-chloropropane
-
Pyrrolidine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
Step 1: Alkylation of 5-nitroindole
-
To a solution of 5-nitroindole (1 equivalent) in DMF, add K2CO3 (2 equivalents).
-
Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(3-chloropropyl)-5-nitro-1H-indole.
Step 2: Substitution with Pyrrolidine
-
To a solution of 1-(3-chloropropyl)-5-nitro-1H-indole (1 equivalent) in acetonitrile, add K2CO3 (3 equivalents) and pyrrolidine (2 equivalents).
-
Reflux the reaction mixture for 24 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography (DCM/MeOH gradient) to yield the desired pyrrolidine-substituted 5-nitroindole derivative.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative and a vehicle control (DMSO) for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells) by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivative
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the this compound derivative for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound derivatives and a general experimental workflow.
Caption: c-Myc downregulation pathway initiated by this compound derivatives.
Caption: ROS-induced intrinsic apoptosis pathway triggered by this compound derivatives.
Caption: A logical workflow for the evaluation of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecules Targeting c-Myc Oncogene: Promising Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Understanding of ROS-Inducing Strategy in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
Application of 5-Nitroindoline-Modified siRNA to Mitigate Off-Target Effects
Application Note AP05NI-SIO2
Introduction
Small interfering RNAs (siRNAs) are powerful tools for post-transcriptional gene silencing and have significant therapeutic potential. However, their clinical application is often hampered by off-target effects, where the siRNA interacts with and silences unintended mRNAs. These off-target effects can arise from both the guide (antisense) and the passenger (sense) strands of the siRNA duplex. The passenger strand, although intended to be degraded, can sometimes be loaded into the RNA-Induced Silencing Complex (RISC), leading to the silencing of unintended genes.[1]
One promising strategy to mitigate passenger strand-mediated off-target effects is the site-specific incorporation of chemical modifications. 5-Nitroindoline, a universal base analog, is a particularly effective modification for this purpose.[1] Unlike standard nucleotides, this compound does not form hydrogen bonds with opposing bases but stabilizes the duplex through π-stacking interactions.[2] By strategically placing this compound within the passenger strand, its ability to act as a guide for RISC can be dramatically reduced without significantly compromising the on-target activity of the intended guide strand.[1]
This document provides detailed application notes and protocols for the use of this compound-modified siRNAs to reduce off-target effects, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
The selection of the guide strand for loading into the RISC is influenced by the thermodynamic stability of the ends of the siRNA duplex.[2] The strand with the less stable 5' end is preferentially loaded. Off-target effects can occur when the passenger strand is inadvertently loaded and guides the RISC to unintended mRNA targets.
Incorporating this compound, a non-hydrogen bonding universal base, into the passenger strand introduces a point of destabilization. This modification reduces the passenger strand's ability to effectively bind to and guide the RISC, thereby minimizing its off-target silencing activity.[1][2] A study has shown that a single this compound modification at position 15 of the passenger strand can drastically decrease its RNAi potency, while the guide strand's activity remains largely unaffected.[1]
Figure 1: Mechanism of this compound in Reducing Off-Target Effects.
Data Presentation
The efficacy of this compound modification in reducing passenger strand activity can be quantified using a dual-luciferase reporter assay. In this assay, reporter constructs are created with target sequences perfectly complementary to either the guide strand or the passenger strand. A significant reduction in the silencing of the passenger strand reporter is observed with the this compound modification, while the guide strand reporter silencing remains high.
| siRNA Construct | Target Strand | Reporter Gene | Relative Luciferase Activity (%) | On-Target Potency | Off-Target Activity (Passenger Strand) |
| Unmodified siRNA | Guide | Luciferase G | ~20% | High | - |
| Unmodified siRNA | Passenger | Luciferase P | ~30% | - | High |
| This compound Modified siRNA (Passenger Strand) | Guide | Luciferase G | ~25% | High | - |
| This compound Modified siRNA (Passenger Strand) | Passenger | Luciferase P | ~85% | - | Significantly Reduced |
Note: The data presented in this table is a representative summary based on findings from literature, such as the study by Zhang et al. (2012), which demonstrated a drastic decrease in the RNAi potency of the passenger strand upon this compound modification.[1] Actual values will vary depending on the specific siRNA sequence, target, and experimental conditions.
Experimental Protocols
Protocol 1: Design and Synthesis of this compound-Modified siRNA
-
siRNA Design:
-
Design the guide strand of your siRNA to be perfectly complementary to your target mRNA sequence using established design algorithms.
-
The passenger strand should be complementary to the guide strand, creating a standard siRNA duplex with 2-nucleotide 3' overhangs.
-
Identify the position for this compound incorporation in the passenger strand. A modification at position 15 has been shown to be effective.[1]
-
-
Solid-Phase Synthesis:
-
siRNA oligonucleotides are synthesized using standard phosphoramidite chemistry on a solid support.
-
For the incorporation of this compound, a corresponding this compound ribonucleoside phosphoramidite is used in the appropriate synthesis cycle.
-
Following synthesis, the oligonucleotides are cleaved from the solid support, and protecting groups are removed.
-
The synthesized strands are purified by HPLC to ensure high purity.
-
The guide and this compound-modified passenger strands are annealed to form the final siRNA duplex.
-
Protocol 2: Cell Culture and Transfection
-
Cell Culture:
-
Culture the desired cell line (e.g., HEK293, HeLa) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are healthy and subconfluent at the time of transfection.
-
-
Transfection:
-
Plate cells in 24-well or 96-well plates to achieve 60-80% confluency on the day of transfection.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's instructions. Briefly, dilute the siRNA and the transfection reagent separately in serum-free medium, then combine and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for the desired period (typically 24-72 hours) before analysis.
-
Protocol 3: Assessment of Off-Target Effects using Dual-Luciferase Reporter Assay
-
Reporter Plasmid Construction:
-
Clone the target sequence for the guide strand into the 3' UTR of a reporter gene (e.g., Renilla luciferase) in a dual-luciferase reporter vector. This will serve as the on-target reporter.
-
In a separate vector, clone the target sequence for the passenger strand into the 3' UTR of the reporter gene. This will be the off-target reporter.
-
The vector should also contain a second reporter gene (e.g., Firefly luciferase) under a constitutive promoter to serve as an internal control for transfection efficiency and cell viability.
-
-
Co-transfection and Luciferase Assay:
-
Co-transfect the cells with the appropriate reporter plasmid (on-target or off-target), the internal control plasmid, and the unmodified or this compound-modified siRNA.
-
After the desired incubation period (e.g., 48 hours), lyse the cells and measure the activities of both luciferases using a dual-luciferase assay system and a luminometer.
-
Calculate the ratio of the reporter luciferase activity to the control luciferase activity for each condition. Normalize these ratios to a negative control (e.g., a non-targeting siRNA) to determine the relative luciferase activity.
-
Protocol 4: Quantification of Off-Target Gene Expression by qPCR
-
RNA Extraction and cDNA Synthesis:
-
Following transfection with the siRNAs, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for known or predicted off-target genes.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the off-target genes in cells treated with the modified versus unmodified siRNAs.
-
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for assessing the reduction of off-target effects by this compound-modified siRNA.
Figure 2: Experimental Workflow for Off-Target Effect Assessment.
Conclusion
The incorporation of this compound into the passenger strand of an siRNA duplex is a robust and effective strategy for reducing off-target gene silencing mediated by the passenger strand. This modification minimally impacts the on-target activity of the guide strand, thereby improving the overall specificity and safety profile of the siRNA. The protocols outlined in this document provide a comprehensive guide for researchers to design, synthesize, and evaluate this compound-modified siRNAs for their research and therapeutic development programs.
References
Application Notes and Protocols for the Synthesis of 5-Nitroindoline-Amino Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the coupling of 5-Nitroindoline with N-protected amino acids, a critical step in the synthesis of various compounds for drug discovery and development. The electron-withdrawing nature of the nitro group on the indoline scaffold can influence the chemical properties and biological activity of the resulting conjugates. This document outlines the chemical principles, experimental procedures, and key considerations for achieving successful and efficient amide bond formation.
Overview of the Synthetic Strategy
The core of this protocol is the formation of an amide bond between the secondary amine of this compound and the carboxylic acid of an N-protected amino acid. This reaction is a standard peptide coupling, which typically involves the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. Given the potential for steric hindrance from the indoline ring, the choice of an appropriate coupling reagent is crucial for achieving high yields.
Comparison of Common Peptide Coupling Reagents
The selection of a suitable coupling reagent is paramount for the successful synthesis of this compound-amino acid conjugates. The following table summarizes the properties of several commonly used reagents to aid in this selection.
| Coupling Reagent | Structure | Advantages | Disadvantages | Typical Base | Typical Solvent |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High coupling efficiency, fast reaction rates, low racemization, effective for sterically hindered amino acids.[1] | Higher cost, can act as a guanidinylating agent if used in excess. | DIPEA, Triethylamine | DMF, NMP |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Good coupling efficiency, widely used, less expensive than HATU. | Can cause guanidinylation of the N-terminal amine. | DIPEA, NMM | DMF, DCM |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Cost-effective, byproduct (diisopropylurea) is soluble in many organic solvents. | Slower reaction rates compared to uronium salts, potential for racemization without an additive. | N/A (or catalytic DMAP for esterification) | DMF, DCM |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High coupling efficiency, particularly for hindered systems, no guanidinylation side reaction. | Produces carcinogenic HMPA as a byproduct. | DIPEA, NMM | DMF, DCM |
Experimental Protocols
General Protocol for Coupling of N-Protected Amino Acids to this compound using HATU
This protocol describes a general procedure for the solution-phase coupling of an N-protected amino acid (e.g., Boc-Glycine) to this compound.
Materials:
-
This compound
-
N-Boc-Amino Acid (e.g., Boc-Glycine)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-Boc-amino acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Activation: Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Addition of this compound: To the activated amino acid solution, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.
Protocol for N-Boc Deprotection
This protocol describes the removal of the tert-Butyloxycarbonyl (Boc) protecting group to yield the free amine.
Materials:
-
N-Boc-protected this compound-amino acid conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Deprotection Reaction: Dissolve the N-Boc-protected conjugate in a solution of 25-50% TFA in DCM.
-
Reaction Time: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
Neutralization and Extraction:
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic solution with saturated aqueous NaHCO₃ solution until the aqueous layer is basic, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Final Product: Filter and concentrate the organic layer to obtain the deprotected this compound-amino acid conjugate.
Visualizing the Workflow and Chemistry
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: General reaction scheme for coupling this compound with an N-protected amino acid.
Caption: Experimental workflow for the synthesis and deprotection of this compound-amino acid conjugates.
Key Considerations and Troubleshooting
-
Solubility: this compound and its derivatives can have limited solubility in some organic solvents. DMF and NMP are generally good choices.
-
Steric Hindrance: The indoline ring system may present some steric bulk. For challenging couplings, consider using a more potent coupling reagent like HATU and potentially increasing the reaction time or temperature.
-
Purification: The nitro group increases the polarity of the molecule, which may require more polar eluent systems during silica gel chromatography.
-
Deprotection: Ensure complete removal of the protecting group by monitoring the reaction. The acidic conditions for Boc removal should not affect the amide bond or the nitroindoline core.
By following these protocols and considering the key points, researchers can successfully synthesize a variety of this compound-amino acid conjugates for their specific research needs.
References
Application Notes and Protocols: 5-Nitroindoline in the Design of Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-nitroindoline and its derivatives in the design and application of molecular probes. The unique properties of the this compound moiety are leveraged in two primary strategies: as a universal base in oligonucleotide probes for genetic analysis and as a G-quadruplex binding ligand in fluorescence displacement assays for drug discovery.
Application 1: this compound as a Universal Base in Oligonucleotide Probes
The 5-nitroindole nucleoside is a highly effective universal base analogue. Unlike naturally occurring bases, it does not form preferential hydrogen bonds with any of the four standard DNA/RNA bases (A, T, C, G). Instead, it stabilizes the DNA duplex primarily through base-stacking interactions, attributed to its large, hydrophobic aromatic surface.[1] This makes it superior to other universal bases like deoxyinosine, which shows a pairing bias, and less destabilizing to the duplex than a mismatch.[2]
Probes and primers containing this compound are particularly useful for targeting DNA regions with known sequence variability or for creating degenerate probes for homologous gene screening.[1][3]
Data Presentation: Photophysical and Hybridization Properties
| Property | Value | Reference |
| Modification Name | 5-Nitroindole-2'-deoxyriboside | [4] |
| UV Absorbance Maximum (λmax) | ~322 nm | [5] |
| Molar Extinction Coefficient (ε) | 16,000 M⁻¹cm⁻¹ at 265 nm | [6] |
| Effect on Duplex Stability (Tm) | Minimally destabilizing; ~2°C decrease when near the end of a 17-mer, ~5°C decrease when in the middle. | [1] |
| Pairing Preference | None; acts as a universal base. | [1][2] |
Experimental Protocol: Design and Use of PCR Primers with this compound
This protocol outlines the design and application of a PCR primer containing this compound to amplify a target with a known single nucleotide polymorphism (SNP).
1. Primer Design: a. Identify the target sequence for amplification. b. Locate the position of degeneracy (e.g., a SNP). c. Design the forward and reverse primers flanking the target region. The primer containing the degenerate site should incorporate a 5-nitroindole base at that position. d. Critical Consideration: Avoid placing 5-nitroindole within the first 7-8 bases from the 3'-end of the primer, as this can reduce PCR efficiency.[1] Up to four contiguous 5-nitroindole bases can be placed in the middle or at the 5'-end of the primer.[4] e. Ensure the remaining primer sequence meets standard design criteria (e.g., Tm of 55-65°C, GC content of 40-60%, minimal self-dimerization).
2. Materials:
- Custom DNA oligonucleotide primer containing 5-nitroindole (synthesized by a commercial vendor).
- Standard forward/reverse primer.
- DNA template.
- dNTP mix.
- Taq DNA polymerase and corresponding buffer.
- Nuclease-free water.
- Thermal cycler.
- Agarose gel electrophoresis equipment.
3. PCR Reaction Setup (25 µL reaction):
| Component | Final Concentration | Volume |
| 10x PCR Buffer | 1x | 2.5 µL |
| dNTP Mix (10 mM each) | 200 µM | 0.5 µL |
| Forward Primer (10 µM) | 0.4 µM | 1.0 µL |
| Reverse Primer with 5-Nitroindole (10 µM) | 0.4 µM | 1.0 µL |
| DNA Template | 1-100 ng | 1.0 µL |
| Taq DNA Polymerase | 1.25 units | 0.25 µL |
| Nuclease-free water | - | to 25 µL |
4. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 min | 1 |
| Denaturation | 95°C | 30 sec | \multirow{3}{}{30-35} |
| Annealing | 55-65°C | 40 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ | 1 |
*The annealing temperature should be optimized based on the calculated Tm of the primers.
5. Analysis: a. Visualize the PCR product by running 5-10 µL of the reaction on a 1.5% agarose gel stained with a DNA-binding dye. b. Confirm the product size against a DNA ladder. The presence of a band of the expected size indicates successful amplification using the universal base primer.
Visualization: Workflow for PCR with a Universal Base
Application 2: 5-Nitroindole in Fluorescence Intercalator Displacement (FID) Assays
Substituted 5-nitroindole derivatives have been identified as potent ligands that bind to and stabilize G-quadruplex (G4) DNA structures, such as the one found in the promoter region of the c-Myc oncogene.[7] The Fluorescence Intercalator Displacement (FID) assay is a high-throughput method used to screen for and characterize such G4-binding ligands.[8][9]
The principle involves a fluorescent probe, typically Thiazole Orange (TO), which is weakly fluorescent in solution but fluoresces intensely upon binding to G4 DNA. A candidate ligand (the 5-nitroindole derivative) is added, which competes with TO for the G4 binding sites. If the ligand binds to the G4 structure, it displaces TO, causing a decrease (quenching) in the fluorescence signal. The degree of quenching is proportional to the binding affinity of the ligand.[7][10]
Data Presentation: G4-Binding Ligand Screening
| Compound | Target DNA | Assay | Measured Value (DC₅₀) | Selectivity (vs. Duplex DNA) | Reference |
| 5-Nitroindole Derivative 5 | c-Myc G4 | FID | < 10 µM | 24.12 | [7] |
| 5-Nitroindole Derivative 7 | c-Myc G4 | FID | < 10 µM | 29.23 | [7] |
| 5-Aminoindole Derivative 5b | c-Myc G4 | FID | < 10 µM | 6.55 | [7] |
DC₅₀: Concentration of ligand required to displace 50% of the fluorescent probe.
Experimental Protocol: FID Assay for Screening 5-Nitroindole Derivatives against c-Myc G-Quadruplex
1. Materials:
- c-Myc G-quadruplex forming oligonucleotide (e.g., Pu22 sequence).
- Thiazole Orange (TO) stock solution (e.g., 1 mM in DMSO).
- 5-nitroindole derivative test compounds, serially diluted.
- Assay Buffer (e.g., 25 mM KPi, 70 mM KCl, pH 7.0).
- 96-well black microplate.
- Fluorescence plate reader (Excitation: 501 nm, Emission: 539 nm).
2. G-Quadruplex Annealing: a. Prepare a stock solution of the c-Myc oligonucleotide in the assay buffer. b. To form the G-quadruplex structure, heat the solution to 95°C for 5 minutes. c. Allow the solution to cool slowly to room temperature over several hours. Store at 4°C.
3. FID Assay Procedure: a. In each well of the 96-well plate, add the assay buffer. b. Add the annealed c-Myc G-quadruplex DNA to a final concentration of 0.25 µM. c. Add Thiazole Orange (TO) to a final concentration of 0.5 µM. d. Mix and incubate for 5 minutes at room temperature, protected from light. e. Measure the initial fluorescence (F₀). f. Add increasing concentrations of the 5-nitroindole test compound to the wells. Include a "no ligand" control. g. Incubate for 5-10 minutes at room temperature, protected from light. h. Measure the final fluorescence (F) at each ligand concentration.
4. Data Analysis: a. Calculate the percentage of TO displacement for each ligand concentration: % Displacement = 100 * (1 - (F / F₀)) b. Plot the % Displacement against the logarithm of the ligand concentration. c. Fit the data to a sigmoidal dose-response curve to determine the DC₅₀ value, which represents the concentration of the ligand required to displace 50% of the TO probe. A lower DC₅₀ indicates a higher binding affinity.
Visualization: Principle of the Fluorescence Intercalator Displacement (FID) Assay
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. 5-nitroindole Oligo Modifications from Gene Link [genelink.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idtdna.com [idtdna.com]
- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a fluorescent intercalator displacement assay (G4-FID) for establishing quadruplex-DNA affinity and selectivity of putative ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Vilsmeier-Haack Reaction of 5-Nitroindole for Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely utilized method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto a substrate.
For indole scaffolds, the reaction is highly regioselective, preferentially occurring at the electron-rich C3 position. 5-Nitroindole, in particular, serves as a crucial starting material for the synthesis of various derivatives with significant biological activities. Its derivatives have demonstrated potent anticancer properties, primarily through the stabilization of G-quadruplex structures in the c-Myc promoter region, leading to the downregulation of the c-Myc oncogene. The introduction of a formyl group at the 3-position via the Vilsmeier-Haack reaction provides a key chemical handle for further molecular elaboration and the development of novel therapeutic agents.
These application notes provide a detailed protocol for the Vilsmeier-Haack formylation of 5-nitroindole to produce 5-nitroindole-3-carboxaldehyde, a pivotal intermediate for the synthesis of diverse derivatives.
Reaction Mechanism and Workflow
The synthesis of 5-nitroindole derivatives via the Vilsmeier-Haack reaction follows a two-stage process:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich 5-nitroindole attacks the Vilsmeier reagent at the C3 position. This leads to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the final 5-nitroindole-3-carboxaldehyde.
The resulting aldehyde is then available for a variety of subsequent reactions, such as reductive amination, condensation, or oxidation, to generate a library of derivatives.
Application Notes and Protocols for Studying DNA-Protein Interactions Using 5-Nitroindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindoline is a versatile molecule that serves as a valuable tool in the study of DNA-protein interactions. Primarily known as a universal base analog, it can be incorporated into oligonucleotides to probe nucleic acid structure and recognition.[1][2][3] Its unique photochemical properties also present opportunities for its use as a photocross-linking agent to covalently trap interacting proteins for subsequent analysis. These application notes provide a comprehensive guide to utilizing this compound for investigating the intricate dance between DNA and its binding partners.
Key Applications of this compound in DNA-Protein Interaction Studies:
-
Universal Base Analog for Binding Site Characterization: this compound can substitute any of the four natural bases in a DNA sequence with minimal disruption to the duplex stability, primarily through stacking interactions rather than hydrogen bonding.[1][2][3] This property is particularly useful for assessing the importance of specific hydrogen bonding contacts at the DNA-protein interface. By replacing a natural base with this compound, researchers can determine if a protein's binding affinity is significantly altered, thereby mapping critical interactions.
-
Photocross-linking to Identify and Map Binding Partners: Upon UV irradiation, nitroaromatic compounds can become reactive and form covalent bonds with nearby molecules. This characteristic allows for the site-specific incorporation of this compound into a DNA probe to covalently cross-link to a binding protein upon photoactivation. This enables the identification of interacting proteins and the mapping of their binding sites on the DNA.
-
DNase I Footprinting to Delineate Protein Binding Sites: Oligonucleotides containing this compound can be used as probes in DNase I footprinting assays. The presence of the modified base may influence the local DNA conformation and, consequently, the DNase I cleavage pattern, providing insights into the structural requirements for protein binding.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of this compound in DNA-protein interaction studies.
Table 1: Physicochemical Properties of this compound-Containing Oligonucleotides
| Property | Value | Reference |
| Molar Absorptivity (ε) at 260 nm | Varies with sequence context | General knowledge |
| Melting Temperature (Tm) Change per Substitution | Approximately -2°C to -5°C | [2] |
| Optimal UV Wavelength for Photochemistry | ~350 nm (UVA) | Inferred from related nitroaromatic compounds |
| Cross-linking Efficiency | Dependent on protein and sequence context | Not specifically reported, requires empirical determination |
Table 2: Mass Spectrometry Data for this compound Adducts
| Parameter | Description | Expected Value/Observation |
| Mass of this compound Deoxyriboside | C₁₃H₁₄N₂O₅ | 278.09 g/mol |
| Mass Shift upon Adduct Formation | Mass of this compound fragment covalently attached to an amino acid residue. | Dependent on the exact chemical nature of the cross-link. |
| Common Fragment Ions | Loss of the nitro group (-NO₂) and fragmentation of the indole ring. | Requires experimental determination. |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound-Modified Oligonucleotides
This protocol outlines the solid-phase synthesis of DNA oligonucleotides containing this compound.
Materials:
-
5-Nitroindole-CE Phosphoramidite
-
Standard DNA synthesis reagents and solvents
-
Controlled pore glass (CPG) solid support
-
DNA synthesizer
-
Ammonium hydroxide or other cleavage and deprotection reagents
-
HPLC system with a reverse-phase column
Procedure:
-
Automated DNA Synthesis: The this compound phosphoramidite is incorporated at the desired position(s) in the oligonucleotide sequence using a standard automated DNA synthesizer and phosphoramidite chemistry.[1]
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation in ammonium hydroxide at 55°C for 8-16 hours.
-
Purification: The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (HPLC).
-
Quantification and Storage: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm. The oligonucleotide should be stored at -20°C.
Protocol 2: Photocross-linking of DNA-Protein Complexes
This protocol describes a general procedure for photocross-linking a protein to a DNA probe containing this compound.
Materials:
-
Purified this compound-modified DNA probe (radiolabeled or biotinylated for detection)
-
Purified protein of interest or cell extract
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
UV transilluminator or a UV lamp with a peak emission around 350 nm
-
SDS-PAGE reagents
-
Autoradiography film or streptavidin-HRP and chemiluminescence substrate
Procedure:
-
Binding Reaction: Incubate the this compound-containing DNA probe with the protein of interest in binding buffer for 20-30 minutes at room temperature to allow complex formation.
-
UV Irradiation: Place the reaction mixture on ice or a cold block and irradiate with UV light (e.g., 350 nm) for 5-30 minutes. The optimal irradiation time should be determined empirically.
-
Nuclease Digestion (Optional): To reduce the size of the DNA attached to the protein, the sample can be treated with DNase I and/or other nucleases.
-
SDS-PAGE Analysis: Add SDS-PAGE loading buffer to the irradiated samples, boil for 5 minutes, and resolve the proteins by SDS-PAGE.
-
Detection: Detect the cross-linked protein-DNA complex by autoradiography (for radiolabeled probes) or western blotting followed by chemiluminescence detection (for biotinylated probes).
Protocol 3: Mass Spectrometry Analysis of Cross-linked Peptides
This protocol provides a general workflow for identifying the cross-linked peptide and amino acid residue.
Materials:
-
Cross-linked protein-DNA complex (from Protocol 2)
-
Trypsin or other proteases
-
Enrichment materials for modified peptides (optional)
-
LC-MS/MS system
Procedure:
-
In-gel or In-solution Digestion: Excise the band corresponding to the cross-linked complex from the SDS-PAGE gel and perform in-gel digestion with trypsin. Alternatively, perform in-solution digestion of the entire reaction mixture.
-
Enrichment (Optional): If the cross-linking efficiency is low, enrich for the cross-linked peptides using affinity chromatography (e.g., for biotinylated probes).
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
Data Analysis: Search the MS/MS data against a protein sequence database using specialized software that can identify cross-linked peptides. The software should allow for the specification of the mass of the this compound adduct on specific amino acid residues.
Protocol 4: DNase I Footprinting with this compound-Modified Probes
This protocol is adapted from standard DNase I footprinting procedures for use with oligonucleotides containing this compound.
Materials:
-
5'-end-labeled this compound-modified DNA probe (radiolabeled)
-
Purified protein of interest
-
Binding buffer
-
DNase I
-
Stop solution (e.g., formamide with loading dyes)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Autoradiography film
Procedure:
-
Probe Preparation: Prepare a singly 5'-end-labeled DNA probe containing this compound at the desired position.[4][5][6][7]
-
Binding Reaction: Incubate the labeled probe with varying concentrations of the protein in binding buffer.
-
DNase I Digestion: Add a pre-determined optimal concentration of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) at room temperature to achieve partial digestion.[4][5][6][7]
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and formamide.
-
PAGE and Autoradiography: Denature the samples by heating and resolve the DNA fragments on a denaturing polyacrylamide sequencing gel. Visualize the footprint by autoradiography. The region where the protein binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane without protein.
Troubleshooting
-
Low Cross-linking Efficiency:
-
Optimize UV irradiation time and intensity.
-
Vary the position of the this compound within the DNA probe.
-
Ensure optimal binding conditions for the protein-DNA complex.
-
-
High Background in Footprinting:
-
Titrate the DNase I concentration to achieve optimal partial digestion.
-
Optimize the binding buffer conditions to enhance specific protein binding.
-
-
Difficulty in Identifying Cross-linked Peptides:
-
Consider enrichment strategies for the cross-linked peptides.
-
Use high-resolution mass spectrometry for accurate mass determination.
-
Collaborate with a mass spectrometry specialist for data analysis.
-
Conclusion
This compound is a powerful tool for elucidating the intricacies of DNA-protein interactions. By serving as a universal base analog and a site-specific photocross-linker, it enables researchers to map binding sites, identify interacting partners, and probe the structural basis of recognition. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this compound-based strategies in molecular biology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. 5-nitroindole Oligo Modifications from Gene Link [genelink.com]
- 4. DNase I footprinting [gene.mie-u.ac.jp]
- 5. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. DNase I Footprinting - Creative BioMart [creativebiomart.net]
Application Notes and Protocols: In Vitro Evaluation of 5-Nitroindoline Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-nitroindoline derivatives in anticancer drug discovery, including their mechanism of action, quantitative efficacy data, and detailed protocols for their in vitro evaluation. The this compound scaffold has emerged as a privileged structure in the design of novel anticancer agents, with derivatives demonstrating potent activity against a variety of cancer cell lines.[1]
Mechanism of Action: A Dual Approach to Targeting Cancer
The anticancer activity of this compound derivatives primarily stems from a two-pronged attack on cancer cell proliferation and survival: c-Myc G-Quadruplex stabilization and the induction of oxidative stress.[1]
-
c-Myc G-Quadruplex Stabilization : Guanine-rich sequences in the promoter region of the c-Myc oncogene can fold into non-canonical DNA secondary structures known as G-quadruplexes (G4).[1][2] The formation of these structures inhibits the transcription of the c-Myc gene, a transcription factor implicated in up to 80% of human cancers.[1] this compound derivatives have been shown to bind to and stabilize these G-quadruplexes, effectively silencing c-Myc expression.[1][2] The subsequent decrease in c-Myc protein levels disrupts the cell cycle, leading to arrest (often in the G1 or sub-G1 phase), and triggers the intrinsic apoptotic pathway.[1][2]
-
Induction of Reactive Oxygen Species (ROS) : In addition to their effects on c-Myc, certain this compound compounds increase the intracellular concentration of reactive oxygen species (ROS).[1][2] This elevation in ROS contributes to their cytotoxic effects, inducing oxidative stress that can further promote apoptosis.[1][2] The synergistic effect of c-Myc downregulation and ROS induction makes these derivatives potent and selective anticancer agents.[1]
Data Presentation: Efficacy of this compound Derivatives
The following table summarizes the in vitro efficacy of representative this compound derivatives against various human cancer cell lines.
| Compound/Derivative | Target Cell Line | Cancer Type | Assay | Activity Metric (IC₅₀/GI₅₀) |
| Pyrrolidine-substituted (Compound 5)[2] | HeLa | Cervical Cancer | Alamar Blue | IC₅₀: 5.08 ± 0.91 µM |
| Pyrrolidine-substituted (Compound 7)[2] | HeLa | Cervical Cancer | Alamar Blue | IC₅₀: 5.89 ± 0.73 µM |
| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l)[3] | HOP-62 | Non-Small Cell Lung Cancer | SRB | log₁₀GI₅₀: < -8.00 |
| Compound 4l[3] | HL-60(TB) | Leukemia | SRB | log₁₀GI₅₀: -6.30 |
| Compound 4l[3] | MOLT-4 | Leukemia | SRB | log₁₀GI₅₀: -6.18 |
| Compound 7a[4] | UO-31 | Renal Cancer | Not Specified | GI%: 50% at 10 µM |
| Compound 7a[4] | IGROV1 | Ovarian Cancer | Not Specified | GI%: 38% at 10 µM |
Experimental Protocols
A general workflow for the in vitro evaluation of this compound derivatives involves initial screening for cytotoxicity, followed by detailed mechanistic studies to elucidate the mode of action.
This protocol is adapted from methodologies used by the National Cancer Institute for large-scale screening.[3] The SRB assay estimates cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at the optimal density for logarithmic growth (typically 5,000-20,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the this compound derivative to the wells. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the media. Add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.
This protocol uses a fluorescent probe to measure intracellular ROS levels.[1]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound derivative
-
2',7'–dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a suitable format (e.g., 96-well plate) and treat with the this compound derivative for the desired time.
-
Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~528 nm). An increase in fluorescence indicates an increase in intracellular ROS.[1]
This protocol uses propidium iodide staining to analyze cell cycle distribution by flow cytometry.[1][5]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound derivative for 24-48 hours.[1]
-
Harvesting: Harvest the cells (including floating cells) by trypsinization and wash with PBS.[1]
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[1]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[1]
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G1, S, and G2/M phases can be determined based on their fluorescence intensity.[1]
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[5][6]
Materials:
-
Treated and untreated cancer cells
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound derivative at its IC₅₀ concentration for a predetermined time (e.g., 24-48 hours).
-
Harvesting: Harvest all cells (adherent and floating) and wash twice with cold PBS.[5][6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting poor solubility of 5-Nitroindoline in DMF
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 5-Nitroindoline in Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be soluble in DMF?
Q2: I've added this compound to DMF, but it's not dissolving. What are the initial troubleshooting steps?
If you are observing poor solubility, it is recommended to start with basic mechanical and thermal assistance. Often, the dissolution kinetics can be slow. The following table summarizes initial steps to take.
| Method | Description | Recommended Parameters |
| Mechanical Agitation | Continuous stirring or vortexing helps to break down agglomerates and increase the surface area of the solid exposed to the solvent. | Vortex for 2-5 minutes. |
| Sonication | Ultrasonic waves can effectively disperse particles and accelerate the dissolution process. | Sonicate in a water bath for 10-20 minutes. |
| Gentle Heating | Increasing the temperature can significantly improve the solubility of many compounds. | Warm the solution in a water bath to 30-40°C. |
Q3: Can I use co-solvents to improve the solubility of this compound in DMF?
Yes, using a co-solvent can be an effective strategy. While DMF is a powerful polar aprotic solvent, altering the polarity of the solvent system by introducing a miscible co-solvent can sometimes enhance solubility.
| Co-solvent | Rationale | Recommended Starting Percentage (v/v) |
| Dimethyl Sulfoxide (DMSO) | DMSO is another strong polar aprotic solvent that is miscible with DMF and is known to dissolve a wide range of organic compounds. | 5-10% |
| Acetonitrile (ACN) | A polar aprotic solvent that can modify the overall solvent properties. | 5-10% |
| Ethanol or Methanol | Polar protic solvents that may improve solubility depending on the specific solute-solvent interactions. | 5-10% |
Q4: What is the recommended procedure for preparing a stock solution of this compound in DMF?
A systematic approach is recommended to ensure complete dissolution. A detailed experimental protocol is provided in the "Experimental Protocols" section of this guide.
Q5: Are there any stability concerns when dissolving this compound in DMF?
While specific stability data for this compound in DMF is limited, related nitroindole compounds can be sensitive to light and elevated temperatures. It is advisable to prepare solutions fresh and protect them from light, especially if they are to be stored. For long-term storage, it is recommended to store the solid compound in a cool, dark, and dry place.
Troubleshooting Guide
This section provides a step-by-step guide to address persistent solubility issues with this compound in DMF.
Experimental Protocols
Protocol 1: Standard Solubilization of this compound in DMF
This protocol outlines a standard procedure for dissolving this compound in DMF.
Materials:
-
This compound (solid)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or heating block
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound into a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMF to the vial.
-
Initial Mixing: Tightly cap the vial and vortex the mixture for 2-5 minutes. Visually inspect for any remaining solid particles.
-
Sonication: If the solid is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 10-20 minutes.
-
Gentle Heating (Optional): If solids persist, warm the solution to 30-40°C in a water bath while stirring until the compound is fully dissolved. Avoid excessive heat to prevent potential degradation.
-
Final Observation: Once the solution is clear, allow it to cool to room temperature and visually inspect for any precipitation.
How to avoid side products in 5-Nitroindoline synthesis
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the synthesis of 5-Nitroindoline. The focus is on preventing the formation of common side products and optimizing reaction conditions for higher yield and purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the nitration of indoline or its N-protected derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low to no yield of the desired this compound. | Use of strong, mixed acids (HNO₃/H₂SO₄): The highly acidic conditions can lead to the polymerization of the electron-rich indoline nucleus, resulting in the formation of insoluble tars.[1] | Employ milder nitrating agents: Consider using ferric nitrate (Fe(NO₃)₃·9H₂O) on N-acetylindoline for a more selective and higher-yielding reaction under milder conditions. |
| Inappropriate reaction temperature: Nitration of indoles is highly sensitive to temperature. Reactions run at room temperature or higher are more prone to side reactions.[1] | Maintain low temperatures: Conduct the nitration at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize the formation of byproducts. | |
| Formation of multiple products (poor regioselectivity). | Direct nitration of unprotected indoline: The C-3 position is the most nucleophilic and prone to attack under non-acidic conditions. Under strongly acidic conditions, protonation at C-3 deactivates the pyrrole ring, leading to nitration at the C-5 and C-6 positions, but often with poor selectivity.[1] | N-protection strategy: Protect the indoline nitrogen with an acetyl group (N-acetylindoline). This directs the nitration to the C-5 position with high regioselectivity, especially when using ferric nitrate. |
| Formation of 7-nitroindoline isomer: The C-7 position is sterically hindered but can still be nitrated, leading to a mixture of isomers that can be difficult to separate.[1] | Optimize nitrating agent and conditions: The use of ferric nitrate on N-acetylindoline has been shown to be highly selective for the C-5 position. | |
| Presence of dinitro products. | Excess of nitrating agent: Using a stoichiometric excess of the nitrating agent can lead to the formation of dinitroindolines. | Control stoichiometry: Carefully control the amount of the nitrating agent used to favor mono-nitration. A slight excess may be needed, but large excesses should be avoided. |
| Elevated reaction temperature: Higher temperatures can promote over-nitration. | Maintain low temperatures: Keeping the reaction temperature at or below 5°C can significantly reduce the formation of dinitro byproducts. | |
| Incomplete reaction with ferric nitrate. | Insufficient catalyst loading: The amount of ferric nitrate may not be optimal for a complete conversion. | Optimize catalyst amount: While the original protocol may suggest a specific loading, empirical optimization for your specific substrate and scale may be necessary. |
| Poor solubility of reactants: N-acetylindoline may not be fully dissolved in the reaction solvent, leading to a sluggish or incomplete reaction. | Ensure proper dissolution: Use a co-solvent if necessary or ensure vigorous stirring to maintain a homogenous reaction mixture. | |
| Side products during N-acetyl group deprotection. | Harsh acidic conditions for hydrolysis: While acidic hydrolysis is effective for removing the acetyl group, prolonged exposure to strong acids can potentially lead to degradation of the nitroindoline product. | Controlled hydrolysis: Use moderately concentrated acid (e.g., 6N HCl) and monitor the reaction progress by TLC to avoid prolonged reaction times. After completion, promptly neutralize the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize this compound with high purity?
A1: A highly effective and regioselective method involves a three-step process:
-
N-protection of indoline: React indoline with acetic anhydride to form N-acetylindoline. This step protects the nitrogen and directs nitration to the C-5 position.
-
Regioselective nitration: Use ferric nitrate (Fe(NO₃)₃·9H₂O) as the nitrating agent on N-acetylindoline. This method is mild and provides high selectivity for the C-5 position.
-
Deprotection: Remove the acetyl group via acidic hydrolysis to yield the final this compound product.
Q2: How can I distinguish between this compound and its common isomer, 7-Nitroindoline?
A2: ¹H NMR spectroscopy is a powerful tool for differentiating between these isomers. The aromatic protons will exhibit distinct splitting patterns and chemical shifts due to the different substitution patterns. While specific chemical shifts can vary slightly based on the solvent and instrument, you can generally expect different coupling patterns for the aromatic protons. HPLC can also be used for separation and quantification, as the two isomers will likely have different retention times on a suitable column.
Q3: What are the dark, insoluble materials that form during nitration with mixed acids?
A3: The dark, insoluble materials are typically polymers formed from the acid-catalyzed polymerization of the electron-rich indole nucleus. This is a common side reaction under strongly acidic conditions and significantly reduces the yield of the desired product.[1]
Q4: I am using the ferric nitrate method for nitration, but the reaction is very slow. What can I do?
A4: If the reaction is sluggish, first ensure that your reagents are of good quality and the solvent is anhydrous. You can try slightly increasing the reaction temperature, for example, from 0 °C to room temperature, while carefully monitoring for the formation of side products by TLC. You can also consider optimizing the stoichiometry of the ferric nitrate.
Q5: Are there any specific safety precautions I should take during the synthesis of this compound?
A5: Yes. Nitration reactions are energetic and should be handled with care.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
When using mixed acids (nitric and sulfuric acid), always add the nitric acid slowly to the sulfuric acid while cooling in an ice bath to control the exothermic reaction.
-
Quench the reaction carefully by slowly adding the reaction mixture to ice.
Data Presentation
Comparison of Nitration Methods for N-Acetylindoline
| Nitrating Agent/System | Conditions | Major Product | Yield of 5-Nitro isomer | Key Side Products | Reference |
| Fe(NO₃)₃·9H₂O | CH₃CN, 40 °C | N-acetyl-5-nitroindoline | 80-95% | Minimal regioisomers | Mal et al. |
| HNO₃ / H₂SO₄ | Acetic Anhydride, 0 °C | N-acetyl-5-nitroindoline | Moderate to Good | 7-nitro isomer, dinitro products | General Nitration |
| Acetyl Nitrate | Acetic Anhydride, <10 °C | N-acetyl-5-nitroindoline | Good | 7-nitro isomer | Patented Methods[2] |
| tert-Butyl nitrite (TBN) | DCE, 80 °C | N-acetyl-5-nitroindoline | Good (with directing group) | 7-nitro isomer | Sau et al. |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: Synthesis of N-Acetylindoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indoline (1 equivalent) in dichloromethane (DCM).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-acetylindoline.
Protocol 2: Regioselective C5-Nitration of N-Acetylindoline
-
Reaction Setup: In a round-bottom flask, dissolve N-acetylindoline (1 equivalent) in acetonitrile.
-
Addition of Nitrating Agent: Add ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (1.5 equivalents) in portions.
-
Reaction: Heat the reaction mixture to 40 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Isolation: The product, N-acetyl-5-nitroindoline, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
Protocol 3: Deprotection of N-Acetyl-5-nitroindoline
-
Reaction Setup: Suspend N-acetyl-5-nitroindoline (1 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The crude product can be further purified by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield or impurity issues in this compound synthesis.
Caption: Recommended three-step synthesis pathway to minimize side products.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-5-nitroindole
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving bromo-5-nitroindole. This guide is designed for researchers, scientists, and drug development professionals to provide direct solutions to common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Suzuki coupling reaction with bromo-5-nitroindole is sluggish, resulting in low yield or no reaction. What are the primary causes?
A1: Low reactivity is a common issue with this substrate due to its electronic properties. The strong electron-withdrawing nature of the nitro group can deactivate the aryl halide, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2] Additionally, issues with the catalyst system, base, or solvent can all contribute to poor performance. A systematic evaluation of your reaction parameters is the best approach.
Q2: I'm observing significant debromination of my bromo-5-nitroindole starting material. How can I prevent this side reaction?
A2: Debromination is a frequent side reaction with indole substrates. The primary cause is the deprotonation of the acidic indole N-H proton by the base.[3] This increases the electron density on the indole ring, making the C-Br bond more prone to reductive cleavage.[3]
-
Solution: The most effective strategy is to protect the indole nitrogen with a suitable protecting group, such as Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxy)methyl. This prevents deprotonation and significantly improves reaction outcomes.[3]
-
Alternative: If N-protection is not feasible, carefully screen weaker bases (e.g., K₂CO₃, Cs₂CO₃) and lower reaction temperatures to minimize this side reaction.[1]
Q3: My TLC and LC-MS show multiple side products in addition to my starting material. What are they and how can I minimize them?
A3: Besides debromination, two other common side reactions can reduce your yield:
-
Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or high catalyst loadings.[3]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source, often water.[3]
-
Solution: Use high-purity, fresh boronic acid. Using boronic esters (e.g., pinacol esters) can also suppress this pathway. While many Suzuki couplings use aqueous solvent mixtures, minimizing excess water can be beneficial.[3]
-
Q4: How do I select the optimal catalyst, ligand, base, and solvent for my reaction?
A4: The ideal conditions are highly substrate-dependent. For an electron-deficient substrate like bromo-5-nitroindole, a robust catalyst system is required. Systematic screening is often necessary, but the tables below provide excellent starting points based on literature for similar N-heterocyclic substrates.[3][5]
-
Catalyst/Ligand: Modern Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are excellent choices for challenging couplings.[1][3] Pre-catalysts like Pd(dppf)Cl₂ have also shown high efficacy for N-heterocycles.[3][6][7]
-
Base: The base is crucial for activating the boronic acid.[8][9] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃), especially for difficult couplings.[1][3]
-
Solvent: A mixture of an organic solvent and water is typically required to dissolve all reaction components.[3] Common systems include 1,4-dioxane/water, THF/water, and DMF/water.[1][3][10]
Data Presentation: Recommended Reaction Parameters
The following tables summarize typical starting conditions and ranges for key variables in the Suzuki coupling of bromoindoles.
Table 1: Catalyst and Ligand Systems
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos or XPhos | 1 - 5 | Robust system for challenging N-heterocyclic substrates.[3][11] |
| Pd₂(dba)₃ | SPhos or XPhos | 1 - 4 | Often used when a Pd(0) source is preferred.[1] |
| Pd(dppf)Cl₂ | (None) | 2 - 10 | Highly effective pre-catalyst, simplifying reaction setup.[6][7] |
| Pd(PPh₃)₄ | (None) | 2 - 7 | A classical catalyst, may require higher temperatures and longer reaction times.[11] |
Table 2: Base, Solvent, and Temperature Conditions
| Parameter | Recommended Starting Point | Optimization Range | Notes |
| Base | K₃PO₄ (2.5 equiv) | K₂CO₃, Cs₂CO₃ (2.0 - 3.0 equiv) | The choice of base is critical and highly dependent on the substrates.[1][8][12] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | THF/H₂O, Acetonitrile/H₂O, DMF/H₂O | A mixed aqueous system is generally needed to dissolve the base and boronic acid.[3][12] |
| Temperature | 100 °C | 60 - 110 °C | Higher temperatures may be needed, but can also increase side reactions.[1][12] |
| Boronic Acid | 1.2 equivalents | 1.1 - 1.5 equivalents | A slight excess helps drive the reaction to completion.[3] |
Experimental Protocols
Protocol 1: General Procedure using Pd(OAc)₂ / SPhos
This protocol is a robust starting point for the Suzuki-Miyaura coupling of N-protected bromo-5-nitroindole.
-
Materials:
-
N-Protected bromo-5-nitroindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane and Water (4:1 v/v)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-protected bromo-5-nitroindole, arylboronic acid, and K₃PO₄.
-
In a separate vial or glovebox, add Pd(OAc)₂ and SPhos.
-
Add the catalyst and ligand solids to the Schlenk flask.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.[1]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11]
-
Protocol 2: Microwave-Assisted Procedure using Pd(PPh₃)₄
This method can significantly reduce reaction times.
-
Materials:
-
N-Protected bromo-5-nitroindole (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (7 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Ethanol
-
-
Procedure:
-
To a microwave reaction vial equipped with a stir bar, add the N-protected bromo-5-nitroindole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.[11]
-
Add ethanol to the vial to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the vial tightly and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.[11]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11]
-
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13]
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.[3]
Caption: A troubleshooting flowchart for low-yield Suzuki coupling reactions.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Polar 5-Nitroindoline Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of polar 5-nitroindoline derivatives using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the separation and purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying polar this compound derivatives?
A1: The most common stationary phase for purifying polar organic compounds is silica gel.[1] Due to the polar nature of this compound derivatives, they will interact strongly with the polar silica gel.[2] For highly polar compounds that are difficult to elute from silica, alternative stationary phases can be considered:
-
Alumina (Neutral or Basic): Can be a good alternative if the compound is sensitive to the acidic nature of silica gel.[3]
-
Reverse-Phase Silica (e.g., C18): This is a nonpolar stationary phase used with polar mobile phases (like water/acetonitrile). It can be very effective for highly polar compounds that do not move on a normal-phase column.[4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): These columns use a polar stationary phase and are specifically designed to retain and separate very polar compounds.[6]
Q2: How do I select an appropriate solvent system (eluent) for my this compound derivative?
A2: Solvent selection is critical and is best determined experimentally using Thin Layer Chromatography (TLC).[7] The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 for good separation.[4][8]
-
Starting Point: For polar compounds, good starting points are 100% Ethyl Acetate (EtOAc) or a mixture of 5% Methanol (MeOH) in Dichloromethane (DCM).[9]
-
Tuning Polarity: If the compound's Rf is too low (stuck on the baseline), increase the polarity of the eluent. This is typically done by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of EtOAc in a Hexane/EtOAc system).[8]
-
Very Polar Compounds: For compounds that do not move even in 100% EtOAc, more aggressive polar solvent systems are needed. A common system involves using a stock solution of 10% ammonium hydroxide in methanol, and adding 1-10% of this stock solution to dichloromethane.[3][10]
Q3: My this compound derivative is not very soluble in the chosen eluent. How should I load it onto the column?
A3: If your compound has poor solubility in the eluent, it can precipitate at the top of the column, leading to poor separation. The recommended technique is "dry loading".[10][11]
-
Dissolve your crude sample in a suitable volatile solvent in which it is soluble (e.g., DCM, Acetone).
-
Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to this solution.[11]
-
Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.[10][11]
-
Carefully add this powder to the top of your packed column.[11]
Troubleshooting Guide
Problem: My compound is stuck at the origin (baseline) and won't move down the column.
-
Possible Cause: The eluent is not polar enough. Polar compounds like this compound derivatives have a strong affinity for the polar silica gel and require a sufficiently polar mobile phase to be eluted.[2][12]
-
Solution:
-
Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you are using 20% ethyl acetate in hexane, try increasing it to 30%, 50%, or even 100%.[3]
-
Switch to a Stronger Polar Solvent: If increasing the ratio is not effective, switch to a more polar solvent system, such as methanol in dichloromethane.[9] A common starting point is 5% MeOH in DCM.[4]
-
Use Additives: For very stubborn compounds, adding a modifier can help. For basic compounds, a small amount of triethylamine (1-3%) can be added to the eluent to neutralize acidic sites on the silica gel.[9][13] For very polar compounds, a system containing ammonium hydroxide in methanol mixed with dichloromethane can be effective.[10]
-
Problem: My compound is eluting too quickly (with the solvent front) and is not separating from impurities.
-
Possible Cause: The eluent is too polar. The solvent is competing too effectively with your compound for binding sites on the stationary phase, causing everything to be washed through quickly.
-
Solution:
-
Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your eluent. For example, if you are using 50% ethyl acetate in hexane, try reducing it to 20% or 10%.
-
Choose a Less Polar Solvent System: Switch to a less polar solvent combination entirely, such as ether/hexane.[9]
-
Problem: The separation is poor, and all the fractions are mixed.
-
Possible Cause 1: The sample band was too wide during loading. This can happen if you dissolve the sample in too much solvent or disturb the silica surface during application.[11]
-
Solution 1: Always dissolve the sample in the minimum amount of solvent for wet loading.[11] If solubility is an issue, use the dry loading technique described in the FAQs.
-
Possible Cause 2: The compound may be degrading on the silica gel, creating new spots during elution.[3]
-
Solution 2:
-
Test for Stability: Check if your compound is stable on silica by running a 2D TLC. Spot the compound, run the plate in one direction, dry it completely, and then rotate it 90 degrees and run it again in the same solvent. If new spots appear off the diagonal, the compound is unstable.[10]
-
Deactivate the Silica: Flush the column with your eluent containing 1-3% triethylamine before loading the sample. This neutralizes the acidic silica surface.[14]
-
Change Stationary Phase: Switch to a more inert stationary phase like neutral alumina or consider reverse-phase chromatography.[3]
-
Problem: The compound streaks down the column, leading to broad peaks and poor separation (peak tailing).
-
Possible Cause: This is often caused by secondary interactions between polar functional groups on the analyte and active silanol groups on the silica surface, especially with acidic or basic compounds.[4]
-
Solution:
-
Add a Modifier to the Eluent: For acidic compounds like carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape.[4][15] For basic compounds, adding a small amount of triethylamine (TEA) is common.[14]
-
Use End-Capped or High-Purity Silica: Modern, high-purity silica columns with end-capping have fewer accessible silanol groups, which minimizes tailing.[16]
-
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Polar Compounds
| Solvent System | Relative Polarity | Typical Use Case |
| Hexane / Ethyl Acetate | Variable | A standard, versatile system for compounds of moderate polarity. Polarity is tuned by adjusting the ratio.[9] |
| Dichloromethane / Methanol | Medium-High | Effective for more polar compounds that do not elute with Hexane/EtOAc systems.[9] |
| Chloroform / Methanol | Medium-High | Used for separating amines and other polar organic molecules.[8] |
| Dichloromethane / (10% NH₄OH in Methanol) | High | A strong solvent system for very polar compounds, especially basic ones, that are immobile in other systems.[3][10] |
| Ethyl Acetate / Butanol / Acetic Acid / Water | Very High | A system for highly polar compounds, but it is not suitable for flash column chromatography.[17] |
Experimental Protocols
Protocol: General Procedure for Silica Gel Column Chromatography
-
Column Preparation:
-
Secure a glass column of appropriate size vertically to a stand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). The amount of silica should be 20-50 times the weight of the crude sample.[1]
-
Pour the slurry into the column and allow it to pack evenly. Gently tap the column to ensure uniform packing and remove air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[11]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (10-20x the sample mass) to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[11]
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.
-
Gently add a protective layer of sand (approx. 2-5 mm) on top of the sample layer to prevent disturbance.[11]
-
-
Elution:
-
Carefully add the pre-determined eluent to the column.
-
Begin collecting fractions in test tubes.
-
If separation is difficult, a gradient elution can be used. Start with a less polar solvent system and gradually increase the polarity throughout the separation process.[3]
-
-
Analysis and Isolation:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.[15]
-
Visualization
Caption: Troubleshooting workflow for common column chromatography issues.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. youtube.com [youtube.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Home Page [chem.ualberta.ca]
- 13. labcluster.com [labcluster.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Chromatography [chem.rochester.edu]
Technical Support Center: Improving Yield in Buchwald-Hartwig Amination of 5-Nitroindole
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Buchwald-Hartwig amination of 5-nitroindole and related substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction results in a dark, tarry mixture and a very low yield. What is the likely cause?
A1: This is a common issue when working with 5-nitroindole. The electron-withdrawing nitro group makes the N-H proton of the indole quite acidic.[1] Strong bases, such as sodium tert-butoxide (NaOtBu), especially at elevated temperatures (e.g., >100 °C), can lead to decomposition of the starting material and the formation of intractable tars.[1]
-
Recommendation: Switch to a weaker, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][2] If a strong base is required for your specific substrate, try running the reaction at a lower temperature, for example, between 60-80 °C.[1]
Q2: I am observing significant dehalogenation of my aryl halide starting material. How can I minimize this side reaction?
A2: Dehalogenation is a known competing pathway in Buchwald-Hartwig reactions, often resulting from catalyst decomposition or a suboptimal choice of ligand.[1]
-
Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands. Ligands such as XPhos, SPhos, or BrettPhos are known to promote the desired C-N reductive elimination over the competing dehalogenation pathway.[1]
-
Catalyst Choice: Use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3). These pre-catalysts ensure the efficient and rapid generation of the active Pd(0) species, which can minimize side reactions compared to using sources like Pd(OAc)₂ that require in-situ reduction.[1][3][4]
Q3: The reaction is clean, but it stalls at approximately 50% conversion, even with extended reaction times. What should I try?
A3: This often points to issues with solubility or catalyst deactivation.
-
Solvent Choice: 5-nitroindole and its derivatives can have poor solubility in common non-polar solvents like toluene or dioxane.[1] Switch to a more polar aprotic solvent such as DMF, DMAc, or NMP to improve the solubility of all reaction components.[1]
-
Base Stoichiometry: Ensure the base is present in sufficient excess. For some sluggish couplings, increasing the equivalents of the base can help drive the reaction to completion.[1]
-
Temperature: Gently increasing the reaction temperature to 40-50 °C may improve conversion for slow reactions, but be mindful of potential decomposition (see Q1).[1]
Q4: My purification by silica gel chromatography is difficult, with the product streaking badly on the column. What can I do to improve this?
A4: Nitro-containing aromatic compounds are often highly polar and can interact strongly with the acidic surface of silica gel, leading to poor peak shape and difficult separation.
-
Eluent Modification: To improve the elution profile, add a small amount of a polar modifier to your eluent system. A few drops of acetic acid can help protonate basic impurities, while a small percentage of methanol can increase solvent strength. For basic products, adding a small amount of triethylamine can neutralize the silica surface and improve peak shape.[1]
Optimized Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination. The following tables summarize common conditions for the N-arylation of 5-nitroindole.
Table 1: Recommended Conditions for N-Arylation of 5-Nitroindole
| Parameter | Condition 1 (Weaker Base) | Condition 2 (Stronger Base, Lower Temp) |
| Pd Source | Pd₂(dba)₃ (2 mol%) or XPhos Pd G3 (2 mol%) | Pd(OAc)₂ (2 mol%) or BrettPhos Pd G3 (2 mol%) |
| Ligand | Xantphos or DavePhos (4 mol%)[1][2] | XPhos or BrettPhos (4-5 mol%)[1] |
| Base | Cs₂CO₃ or K₃PO₄ (2-2.5 equiv.)[1][2] | NaOtBu or LHMDS (1.5 equiv.)[1] |
| Solvent | Dioxane or Toluene[1][5] | Toluene or THF[4][6] |
| Temperature | 90-110 °C[1] | 60-80 °C[1] |
| Typical Yield | 70-95%[1] | 75-90%[1] |
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of 5-Nitroindole
This protocol provides a general starting point. Optimization of specific parameters may be required for different substrates.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-nitroindole (1 equiv.), the aryl halide (1.1-1.2 equiv.), and the base (e.g., Cs₂CO₃, 2 equiv.).[1]
-
Catalyst Loading: In a glovebox, or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate ligand (e.g., Xantphos, 4 mol%).[1] Using a pre-catalyst like XPhos Pd G3 simplifies this step.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via cannula.[1]
-
Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with argon to ensure all oxygen is removed.[1] The palladium(0) active catalyst is sensitive to air.[6]
-
Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.[1]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated 5-nitroindole product.[1]
Visual Guides
Catalytic Cycle and Workflow
The following diagrams illustrate the key mechanistic steps and a general workflow for the experiment.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.[1]
Troubleshooting Decision Tree
Use this diagram to diagnose common issues encountered during the reaction.
Caption: Decision tree for troubleshooting common reaction issues.
References
Preventing decomposition of 5-Nitroindoline under basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitroindoline, focusing on preventing its decomposition under basic conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow/brown and showing new spots on TLC/peaks in HPLC after exposure to basic conditions. What is happening?
A1: The color change and appearance of new signals in your analytical data strongly suggest the degradation of this compound. The indoline ring system, particularly when substituted with a strong electron-withdrawing group like a nitro group, can be susceptible to decomposition in the presence of a base. This degradation can occur through several potential pathways, including deprotonation of the indoline nitrogen followed by oxidation or ring-opening reactions.
Q2: What are the likely degradation products of this compound in a basic solution?
A2: While specific degradation products for this compound under basic conditions are not extensively reported in the literature, based on the chemical reactivity of similar nitroaromatic and indoline compounds, potential degradation products could include oxidized species (such as 5-nitroindole) or products of ring-opening. To definitively identify the degradation products in your specific experimental setup, we recommend conducting a forced degradation study and analyzing the stressed samples using techniques like HPLC-MS.
Q3: How can I prevent or minimize the decomposition of this compound in my basic reaction?
A3: Several strategies can be employed to enhance the stability of this compound in basic media:
-
N-Protection: Protecting the indoline nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, can significantly increase stability by preventing deprotonation. The N-Boc group is generally stable under a range of basic conditions.
-
Use of a Milder Base: If your reaction conditions permit, consider using a weaker or non-nucleophilic base.
-
Lower Reaction Temperature: Performing the reaction at a lower temperature can decrease the rate of decomposition.
-
Inert Atmosphere: To prevent oxidation, which can be exacerbated under basic conditions, conduct your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant, such as ascorbic acid, may help to mitigate oxidative degradation pathways.
Q4: Is N-Boc protection a suitable strategy, and how do I perform it?
A4: Yes, N-Boc protection is a common and effective strategy for stabilizing indoline compounds. The Boc group is robust enough for many basic reaction conditions and can be readily removed later under acidic conditions. A general protocol for the N-Boc protection of this compound is provided in the Experimental Protocols section below.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant degradation of this compound observed by HPLC even with a mild base. | 1. Reaction temperature is too high.2. Presence of oxygen is promoting oxidative degradation.3. The "mild" base is still strong enough to cause decomposition. | 1. Lower the reaction temperature.2. Degas your solvent and run the reaction under an inert atmosphere (N₂ or Ar).3. Screen for an even weaker base or consider a different synthetic route that avoids strongly basic conditions. |
| N-Boc protected this compound is also showing signs of degradation. | 1. The basic conditions are too harsh for the Boc group (e.g., very high temperatures or very strong, concentrated base).2. The degradation is occurring at another part of the molecule. | 1. While generally stable, the Boc group can be cleaved under extreme basic conditions. Re-evaluate the strength and temperature of your basic conditions.2. Characterize the degradation products to understand the decomposition pathway. |
| Inconsistent results in experiments involving this compound in basic solutions. | 1. Variable amounts of oxygen or moisture in different experimental runs.2. Inconsistent reaction times or temperatures. | 1. Ensure consistent use of an inert atmosphere and anhydrous solvents.2. Carefully control reaction parameters such as time and temperature. |
Proposed Decomposition Pathway
Under basic conditions, the decomposition of this compound is proposed to proceed via deprotonation of the indoline nitrogen, which increases the electron density of the ring system and makes it more susceptible to oxidation. The resulting anion can be oxidized to 5-nitroindole or potentially undergo further reactions leading to ring-opened products.
Caption: Proposed decomposition pathway of this compound under basic conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Basic Conditions
This protocol outlines a forced degradation study to assess the stability of this compound in a basic solution and to generate degradation products for characterization.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
HPLC system with UV-Vis or PDA detector
-
LC-MS system for identification of degradation products
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Condition:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Take time-point samples (e.g., at 0, 2, 4, 8, and 24 hours) to monitor the kinetics of the degradation.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the reaction mixture.
-
Neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by a stability-indicating HPLC method.
-
For identification of degradation products, analyze the stressed samples by LC-MS.
-
Data Presentation:
Summarize the percentage of this compound remaining at each time point in a table.
| Time (hours) | Temperature (°C) | [NaOH] (M) | % this compound Remaining |
| 0 | 60 | 0.1 | 100 |
| 2 | 60 | 0.1 | User Data |
| 4 | 60 | 0.1 | User Data |
| 8 | 60 | 0.1 | User Data |
| 24 | 60 | 0.1 | User Data |
Protocol 2: N-Boc Protection of this compound
This protocol describes a general procedure for the protection of the this compound nitrogen with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 equivalents) or a catalytic amount of DMAP (0.1 equivalents).
-
Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the solution at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench with water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the N-Boc-5-nitroindoline.
-
Caption: Experimental workflow for the N-Boc protection of this compound.
Technical Support Center: Optimizing PCR Efficiency with 5-Nitroindole-Containing Primers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing primers containing the universal base analog, 5-Nitroindole.
Frequently Asked Questions (FAQs)
Q1: What is 5-Nitroindole and why is it used in PCR primers?
A1: 5-Nitroindole is a universal base analog, meaning it can substitute for any of the four standard DNA bases (A, T, C, G).[1][2] It is incorporated into oligonucleotides when dealing with sequence uncertainty or the need to target multiple related sequences with a single primer.[1] Unlike natural bases, 5-Nitroindole does not form hydrogen bonds; instead, it stabilizes the DNA duplex through base-stacking interactions.[1][2] This property makes it a superior universal base compared to alternatives like 3-nitropyrrole.[1][2]
Q2: How does the position of 5-Nitroindole in a primer affect PCR performance?
A2: The location of 5-Nitroindole substitutions is critical for successful PCR. Substitutions near the 3'-end of the primer are generally poorly tolerated and can render the primer ineffective.[1][2] It is recommended to avoid placing 5-Nitroindole within the first 7-8 bases from the 3'-end.[2] Conversely, substitutions towards the 5'-end or in the middle of the primer are better tolerated.[1][2]
Q3: How many 5-Nitroindole substitutions can be included in a single primer?
A3: The number of tolerated substitutions depends on their arrangement. Up to four contiguous (consecutive) 5-Nitroindole bases in the middle or at the 5'-end of a primer generally yield acceptable PCR results.[1][3][4] However, if the substitutions are dispersed (non-consecutive), even a small number can significantly reduce PCR efficiency.[3][4] For codon third position substitutions, it is advised not to incorporate more than two to avoid poor priming.[1][2]
Q4: How does 5-Nitroindole affect the melting temperature (Tm) of a primer?
A4: The incorporation of 5-Nitroindole is less destabilizing to the DNA duplex than a standard base mismatch.[2][5] The impact on Tm is position-dependent. A substitution towards the end of a 17-mer duplex may only decrease the Tm by approximately 2°C, while a substitution in the middle can lower it by about 5°C.[2] It is crucial to calculate the expected Tm of the modified primer when designing your PCR protocol.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No PCR Product | Poor Primer Design: 5-Nitroindole substitutions are too close to the 3'-end. | Redesign primers to ensure 5-Nitroindole substitutions are not within the last 8 bases of the 3'-end.[1] |
| Excessive Dispersed Substitutions: Too many non-consecutive 5-Nitroindole bases are present. | Limit dispersed substitutions. If multiple substitutions are necessary, group them contiguously in the middle or at the 5'-end of the primer.[1][3] | |
| Incorrect Annealing Temperature: The annealing temperature is too high for the modified primer. | Lower the annealing temperature in 2°C increments to accommodate the reduced Tm of the 5-Nitroindole-containing primer.[7][8] Touchdown PCR can also be an effective strategy. | |
| Insufficient Number of Cycles: The PCR may not have run for enough cycles to generate a detectable product. | Increase the number of PCR cycles in increments of 3-5, up to a maximum of 40.[8] | |
| Non-Specific PCR Products (Multiple Bands) | Annealing Temperature is Too Low: This can lead to primers binding to non-target sequences. | Increase the annealing temperature in 2°C increments to enhance primer specificity.[8][9] |
| Primer Design Issues: Primers may have complementarity to other regions of the template. | Use tools like BLAST to check for potential off-target binding sites for your primers.[8] | |
| Excessive Template DNA: Too much template can sometimes lead to non-specific amplification. | Reduce the amount of template DNA in the reaction by 2- to 5-fold.[8] | |
| Poor Sequencing Results from PCR Product | Inefficient Priming in Sequencing Reaction: Similar to PCR, the location and number of 5-Nitroindole substitutions affect sequencing primer efficiency. | For sequencing, primers with up to four consecutive 5-Nitroindole substitutions in the middle or at the 5'-end generally perform well.[3][4] |
Quantitative Data Summary
Table 1: Impact of 5-Nitroindole Position and Number on PCR Efficiency
| Number of Substitutions | Arrangement | Position in Primer | Observed PCR Efficiency | Reference |
| Up to 4 | Contiguous | Middle or 5'-end | Acceptable PCR product yield | [1][3][4] |
| > 4 | Contiguous | Middle or 5'-end | Poor priming | [2] |
| > 1 | Dispersed | Throughout primer | Significantly reduced efficiency | [3][4] |
| > 2 | Dispersed | Codon third positions | Poor priming | [1][2] |
| Any | Within 8 bases of 3'-end | 3'-end | Generally ineffective | [1] |
Table 2: Effect of 5-Nitroindole on Primer Melting Temperature (Tm)
| Position of Single Substitution | Example Oligo Length | Approximate Decrease in Tm | Reference |
| Towards the end | 17-mer | 2°C | [2] |
| In the middle | 17-mer | 5°C | [2] |
Experimental Protocols & Workflows
General PCR Protocol Using 5-Nitroindole-Containing Primers
This protocol is a starting point and may require optimization, particularly the annealing temperature.
1. Reaction Setup:
| Component | Final Concentration | Volume for 50 µL Reaction |
| 10x PCR Buffer | 1x | 5 µL |
| dNTP Mix (10 mM each) | 200 µM | 1 µL |
| Forward Primer (10 µM) | 0.2 µM | 1 µL |
| Reverse Primer (10 µM, with 5-Nitroindole) | 0.2 µM | 1 µL |
| Template DNA | 1-10 ng (plasmid) or 10-100 ng (genomic) | 1-5 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 Units | 0.25 µL |
| Nuclease-Free Water | - | Up to 50 µL |
2. Thermal Cycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 96°C | 5 minutes | 1 |
| Denaturation | 96°C | 5 seconds | 30 |
| Annealing | 50°C* | 5 seconds | 30 |
| Extension | 72°C | 30 seconds | 30 |
| Final Extension | 72°C | 10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
*Note: This is a starting point. The optimal annealing temperature should be determined empirically, often by running a gradient PCR.[6][7]
3. Product Analysis: Analyze the PCR products by electrophoresis on a 2% agarose gel.[7]
Workflow for Troubleshooting Low PCR Yield
Caption: Troubleshooting workflow for low PCR yield.
Logical Flow for Primer Design with 5-Nitroindole
Caption: Primer design logic for 5-Nitroindole.
References
- 1. 5-nitroindole Oligo Modifications from Gene Link [genelink.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. idtdna.com [idtdna.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Troubleshooting your PCR [takarabio.com]
- 9. PCR Basic Troubleshooting Guide [creative-biogene.com]
Technical Support Center: Minimizing Dehalogenation in 5-Nitroindole Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize dehalogenation, a common and often problematic side reaction encountered during palladium-catalyzed cross-coupling reactions of 5-nitroindoles.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem in my 5-nitroindole coupling reactions?
A1: Dehalogenation is an undesired side reaction where the halogen atom (Cl, Br, I) on your 5-nitroindole starting material is replaced by a hydrogen atom. This leads to the formation of 5-nitroindole as a byproduct, consuming your starting material, reducing the yield of your desired coupled product, and complicating purification due to similar polarities of the starting material and the dehalogenated product.[1] The presence of the electron-withdrawing nitro group can make the 5-halo-nitroindole more susceptible to certain dehalogenation pathways.
Q2: How can I detect if dehalogenation is occurring in my reaction?
A2: You can detect the formation of the dehalogenated byproduct, 5-nitroindole, using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new spot with a different Rf value compared to your starting material and desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of the crude reaction mixture will show a peak with the molecular weight corresponding to 5-nitroindole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show the characteristic signals for 5-nitroindole, which can be compared to a standard or literature data.
Q3: What are the primary mechanistic causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A3: Dehalogenation typically occurs through the formation of a palladium-hydride (Pd-H) species, which can then transfer a hydride to the aryl halide in a reductive elimination step.[1][2] Sources of the hydride can include the solvent (e.g., alcohols), the base (especially alkoxides or those containing trace formates), or the phosphine ligand. The electron-withdrawing nitro group on the indole ring can increase the rate of oxidative addition to the palladium catalyst, which is a key step in the desired coupling reaction, but it can also enhance the substrate's reactivity towards competing dehalogenation pathways.[1]
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
If you are observing a significant amount of 5-nitroindole byproduct in your Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura coupling.
Quantitative Data Summary: Suzuki-Miyaura Coupling of 5-Bromoindoles
The following table summarizes reaction conditions for the Suzuki-Miyaura coupling of 5-bromoindole. While this data is for the non-nitrated analogue, the trends provide a valuable starting point for optimizing your 5-nitroindole coupling. The electron-withdrawing nitro group generally requires more electron-rich and bulky ligands to promote the desired coupling over dehalogenation.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Expected Trend for 5-Nitroindole |
| Pd(OAc)₂ (0.5) | SPhos (0.5) | K₂CO₃ (3.0) | H₂O:Acetonitrile (4:1) | 37 | 18 | High | Favorable due to bulky, electron-rich ligand. |
| Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2.0) | Ethanol | 100 (MW) | 0.5-0.7 | High | Prone to dehalogenation with PPh₃; consider alternative ligands. |
| Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2.0) | DME/H₂O | 80 | 2 | 95 | Good starting point, but bulky monophosphines may be superior. |
Data adapted from literature on 5-bromoindole couplings.[3]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole (Adaptable for 5-Nitroindole)
This protocol is a general starting point and should be optimized for your specific 5-nitroindole substrate and coupling partner.
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine 5-bromo-nitroindole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a freshly ground, dry base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos or XPhos, or a pre-catalyst). Then, add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: Significant Dehalogenation in Buchwald-Hartwig Amination
The acidic N-H of the indole ring, exacerbated by the electron-withdrawing nitro group, can complicate Buchwald-Hartwig aminations, leading to both dehalogenation and decomposition.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for minimizing dehalogenation in Buchwald-Hartwig amination.
Quantitative Data Summary: Buchwald-Hartwig Amination of 5-Bromoindole
This table provides starting conditions for the amination of 5-bromoindole. For 5-nitroindole, the acidity of the N-H proton is higher, making base selection even more critical to avoid deprotonation and subsequent side reactions. Weaker bases are generally preferred.
| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Expected Trend for 5-Nitroindole |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 | High risk of decomposition with NaOtBu; consider Cs₂CO₃ or K₃PO₄. |
| n-Hexylamine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.4) | Toluene | 100 | 16 | 85 | XPhos is a good choice; weaker base may be beneficial. |
| Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.4) | Toluene | 100 | 16 | 92 | Similar to n-Hexylamine, a bulky ligand is advantageous. |
Data adapted from literature on 5-bromoindole couplings.[4]
Detailed Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromoindole (Adaptable for 5-Nitroindole)
-
Reaction Setup: In an oven-dried Schlenk tube, add 5-bromo-nitroindole (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., XPhos).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 2.0 equiv.), the anhydrous solvent (e.g., toluene), and finally the amine (1.2-2.0 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction if a strong base was used (e.g., with saturated aq. NH₄Cl). Dilute with an organic solvent and water. Separate the layers, extract the aqueous layer, and wash the combined organic layers with brine. Dry over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Issue 3: Significant Dehalogenation in Heck Coupling
In Heck reactions, the choice of base and the reaction temperature are critical factors in controlling the amount of dehalogenation.
Troubleshooting Workflow for Heck Coupling
Caption: Troubleshooting workflow for minimizing dehalogenation in Heck coupling.
Quantitative Data Summary: Heck Coupling of 5-Bromoindole
The following conditions have been reported for the Heck coupling of 5-bromoindole. For 5-nitroindole, the increased reactivity of the C-X bond may allow for milder reaction conditions, which can help to suppress dehalogenation.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Expected Trend for 5-Nitroindole |
| Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 | High temperature may increase dehalogenation; explore lower temperatures. |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 | Amine base could be a hydride source; consider inorganic bases. |
| Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High | Good combination of a bulky ligand and an inorganic base. |
Data adapted from literature on 5-bromoindole couplings.
Detailed Experimental Protocol: Heck Coupling of 5-Iodo-Nitroindole (General Procedure)
-
Reaction Setup: In a dry Schlenk flask, add 5-iodo-nitroindole (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand (if used).
-
Inert Atmosphere: Seal the flask and create an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or MeCN), the base (e.g., K₂CO₃, 2.0 equiv.), and the alkene (1.2-1.5 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and water. Separate the layers, extract the aqueous phase, and wash the combined organic layers with brine. Dry over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
By systematically evaluating and optimizing the reaction parameters as outlined in these guides, researchers can significantly minimize the undesired dehalogenation side reaction and improve the efficiency of their 5-nitroindole coupling reactions.
References
Technical Support Center: Stability of 5-Nitroindoline Derivatives in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 5-nitroindoline derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound derivatives in solution?
A1: The stability of this compound derivatives is primarily influenced by several factors:
-
pH: Extreme pH values can catalyze the hydrolysis of functional groups and may affect the stability of the indoline ring.[1]
-
Light: Exposure to UV or visible light can lead to photodegradation.[1] Nitroaromatic compounds are known to be photosensitive.[2][3]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[1]
-
Oxidizing Agents: The indoline ring is susceptible to oxidation.[1] The presence of oxidizing agents like hydrogen peroxide can lead to the formation of degradation products.[4]
-
Reducing Agents: The nitro group can be readily reduced to an amino group or other reduced species.[1]
Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
A2: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products or the presence of impurities in the initial sample.[1][4] Potential degradation pathways for this compound derivatives include oxidation of the indoline ring, reduction of the nitro group, and hydrolysis of labile functional groups.[1] It is also possible that the peaks are due to impurities from the synthesis. To identify these new compounds, techniques such as mass spectrometry (LC-MS) are essential.[1]
Q3: My this compound derivative is precipitating out of my aqueous buffer solution. How can I improve its solubility?
A3: Poor solubility can be a common issue. Consider the following troubleshooting steps:
-
Co-solvents: The use of a co-solvent system can improve solubility.
-
pH Adjustment: Ensure the pH of your buffer is not at the isoelectric point of your compound.
-
Temperature: Gently warming the solution may help, but be cautious of potential degradation at elevated temperatures.[4]
-
Fresh Solutions: Prepare solutions fresh before each experiment to minimize the chances of precipitation over time.[4]
Q4: What are the expected degradation pathways for this compound derivatives?
A4: Based on the chemical structure, the most probable degradation pathways include:
-
Oxidation of the indoline ring: This can lead to the formation of the corresponding 5-nitroindole or other oxidized species.[1]
-
Reduction of the nitro group: The nitro group is susceptible to reduction, which can form nitroso, hydroxylamino, or amino derivatives.[1]
-
Hydrolysis: If the derivative contains ester or amide functionalities, these are prone to hydrolysis under acidic or basic conditions.[5]
-
Photodegradation: Light exposure can lead to the formation of various byproducts, including nitrosoindole derivatives.[1]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Interaction with active silanol groups on the HPLC column; Inappropriate mobile phase pH. | Use a high-purity silica-based column; Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte; Add a competing base like triethylamine to the mobile phase.[2] |
| Ghost Peaks | Contamination in the injection system or column; Late elution from a previous injection. | Flush the injector and column with a strong solvent; Ensure adequate time for gradient elution to wash out all components.[2] |
| Fluctuating Retention Times | Inconsistent mobile phase composition; Temperature fluctuations; Pump malfunction. | Prepare fresh mobile phase and ensure proper mixing; Use a column oven to maintain a constant temperature; Check the pump for leaks and ensure a steady flow rate.[6] |
| Appearance of New Peaks | Degradation of the analyte in solution. | Prepare fresh samples and store them under recommended conditions (e.g., protected from light, low temperature); Use a stability-indicating HPLC method to track degradation.[4] |
Experimental Protocols
Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[2][7][8][9]
1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent such as methanol or acetonitrile.[1][10]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24-72 hours.[4][10] Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.[10]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24-72 hours.[4][10] Neutralize with an equivalent amount of 0.1 M HCl before analysis.[10]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[1][4]
-
Thermal Degradation: Incubate a solution of the compound at 60°C in the dark for 24 hours.[1] For solid-state thermal stress, place the solid compound in an oven at a suitable temperature (e.g., 60°C or 105°C) for 24 hours.[1][4]
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[1][10] A control sample should be wrapped in aluminum foil to protect it from light.[1]
3. Sample Analysis: Analyze all stressed samples, along with a control sample stored under normal conditions, using a stability-indicating HPLC method.[1]
Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[10]
-
Instrumentation: A standard HPLC system with a UV detector.[10]
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[10]
-
Detection: The UV detection wavelength should be set at the λmax of the this compound derivative.
Data Presentation
The following tables present hypothetical data from a forced degradation study of a this compound derivative to illustrate how quantitative data should be structured.
Table 1: Stability of this compound Derivative under Various Stress Conditions
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| 0.1 M HCl (60°C) | 24 | 85.2 | 14.8 | 2 |
| 0.1 M NaOH (60°C) | 24 | 78.5 | 21.5 | 3 |
| 3% H₂O₂ (RT) | 24 | 65.1 | 34.9 | 4 |
| Thermal (60°C, solution) | 24 | 92.7 | 7.3 | 1 |
| Photolytic (ICH Q1B) | 24 | 88.4 | 11.6 | 2 |
Table 2: pH-Dependent Stability Profile
| pH | Buffer System | Temperature (°C) | % Degradation after 48 hours |
| 2.0 | HCl | 40 | 8.9 |
| 4.5 | Acetate | 40 | 3.1 |
| 7.0 | Phosphate | 40 | 1.5 |
| 9.0 | Borate | 40 | 12.4 |
| 12.0 | NaOH | 40 | 25.6 |
Visualizations
Signaling Pathways
5-Nitroindole derivatives have shown potential as anticancer agents by modulating specific signaling pathways.[11]
Caption: c-Myc Downregulation Pathway by this compound Derivatives.
Caption: ROS-Induced Apoptosis Pathway by this compound Derivatives.
Experimental Workflow
Caption: General Workflow for a Forced Degradation Study.
References
- 1. researchgate.net [researchgate.net]
- 2. hplc.eu [hplc.eu]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Streaking of Nitro-Compounds on Silica Gel
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address the common issue of nitro-compound streaking during silica gel chromatography.
Troubleshooting Guide: Step-by-Step Solutions to Streaking
Streaking of nitro-compounds on silica gel plates is a frequent obstacle in chromatographic separations. This guide offers a systematic approach to diagnose and resolve this issue, ensuring cleaner separations and more reliable results.
Initial Assessment: Is it Streaking or Tailing?
First, identify the nature of the poor separation. "Streaking" appears as a continuous smear from the baseline, while "tailing" is characterized by an elongated spot with a "tail" in the direction of the solvent front. Both issues can often be resolved with similar strategies.
Problem 1: Inappropriate Sample Concentration
Overloading the TLC plate is a common cause of streaking.[1][2][3] When the sample is too concentrated, the stationary phase becomes saturated, leading to a smear rather than distinct bands.[3][4]
Solution:
-
Dilute the Sample: Prepare a more diluted solution of your sample and re-spot the TLC plate. A good starting point is to dissolve 1 mg of your compound in 1 mL of a volatile solvent.[1]
-
Spotting Technique: Apply the sample in small, concentrated spots, allowing the solvent to evaporate completely between applications. The ideal spot size is 1-2 mm in diameter.[4]
Problem 2: Interaction with Acidic Silica Gel
Silica gel is slightly acidic due to the presence of silanol groups (Si-OH).[5] Nitro-compounds, particularly those with basic functionalities (like amino groups), can interact strongly with these acidic sites, causing them to streak.[6]
Solution: Modify the Mobile Phase
Adding a small amount of an acidic or basic modifier to the eluent can significantly improve spot shape.[4][5]
-
For Basic or Neutral Nitro-Compounds: Add a small amount of a base, such as triethylamine (TEA) or ammonia, to the mobile phase. This deactivates the acidic sites on the silica gel, preventing strong interactions with your compound.[5]
-
For Acidic Nitro-Compounds: Incorporate a small amount of an acid, like acetic acid or formic acid, into your eluent. This can help by protonating the compound, reducing its interaction with the silica.[5][7]
Problem 3: Inadequate Solvent System
The choice of solvent system is critical for good separation. An inappropriate solvent polarity can lead to streaking or cause the compound to remain at the baseline or move with the solvent front.
Solution: Optimize the Solvent System
-
Adjust Polarity: If your compound has a very low Rf value (stays near the baseline), increase the polarity of your mobile phase. Conversely, if the Rf is too high (moves with the solvent front), decrease the polarity.[8]
-
Experiment with Different Solvents: Try different solvent combinations. Common solvent systems for nitro-compounds include mixtures of hexanes, ethyl acetate, dichloromethane, and methanol.[5]
Problem 4: Compound Instability
Some compounds may degrade on the acidic surface of the silica gel, leading to streaks of decomposition products.[1][6]
Solution: Use an Alternative Stationary Phase
If modifying the mobile phase does not resolve the issue, consider a different stationary phase.
-
Alumina: Alumina plates are a good alternative for compounds that are sensitive to the acidic nature of silica.[8][9] Alumina is available in neutral, acidic, and basic forms.[9]
-
Reversed-Phase (C18): For highly polar nitro-compounds, reversed-phase TLC with a non-polar stationary phase (like C18-modified silica) and a polar mobile phase may provide better results.[10]
Frequently Asked Questions (FAQs)
Q1: Why are my nitro-compound spots streaking on the silica gel TLC plate?
Streaking of nitro-compounds on silica gel is often due to strong interactions between the compound and the acidic silanol groups on the silica surface.[5] Other common causes include applying a too-concentrated sample (overloading), using an inappropriate solvent system, or decomposition of the compound on the plate.[1][2][3][6]
Q2: How much acetic acid or triethylamine should I add to my mobile phase?
A general guideline is to add 0.1% to 2.0% of the modifier to your eluent.[8] For example, you can add 2-3 drops of acetic acid or triethylamine per 100 mL of your mobile phase.[11] The optimal amount may vary depending on your specific compound and solvent system, so it's best to determine it experimentally.
Q3: Can I reuse my solvent system for multiple TLCs?
It is not recommended to reuse the solvent system, especially if it contains volatile components. The composition of the mobile phase can change over time due to evaporation, leading to inconsistent and irreproducible results.[4]
Q4: My compound is very polar and doesn't move from the baseline. What should I do?
If your compound remains at the origin, your mobile phase is not polar enough. You should increase the polarity of your eluent. For very polar compounds, consider using a solvent system like 10% ammonium hydroxide in methanol mixed with dichloromethane or switching to a reversed-phase TLC plate.[4]
Q5: What is a "co-spot" and how can it help?
A co-spot involves spotting your unknown sample and a known reference compound in the same lane on the TLC plate. This is useful for confirming the identity of a compound. If the unknown and the reference are the same, they will move as a single spot.
Data Presentation
The following table presents the Retention Factor (Rf) values for several nitro-compounds on silica gel G using different single-solvent systems. This data can serve as a reference for selecting an appropriate mobile phase.
| Compound | Solvent | Rf Value (Approx.) |
| o-Nitroaniline | Methanol | 0.73 |
| p-Nitroaniline | Methanol | 0.69 |
| m-Nitroaniline | Methanol | 0.71 |
| o-Nitrophenol | Methanol | 0.69 |
| Picric Acid | Methanol | 0.76 |
| o-Nitroaniline | Carbon Tetrachloride | 0.58 |
| p-Nitroaniline | Carbon Tetrachloride | 0.61 |
| m-Nitroaniline | Carbon Tetrachloride | 0.59 |
| o-Nitrophenol | Carbon Tetrachloride | 0.68 |
| Picric Acid | Carbon Tetrachloride | 0.63 |
| o-Nitroaniline | Acetone | 0.70 |
| p-Nitroaniline | Acetone | 0.69 |
| m-Nitroaniline | Acetone | 0.72 |
| o-Nitrophenol | Acetone | 0.70 |
| Picric Acid | Acetone | 0.75 |
| o-Nitroaniline | Chloroform | 0.64 |
| p-Nitroaniline | Chloroform | 0.68 |
| m-Nitroaniline | Chloroform | 0.66 |
| o-Nitrophenol | Chloroform | 0.69 |
| Picric Acid | Chloroform | 0.63 |
| o-Nitroaniline | Hexane | 0.57 |
| p-Nitroaniline | Hexane | 0.58 |
| m-Nitroaniline | Hexane | 0.59 |
| o-Nitrophenol | Hexane | 0.67 |
| Picric Acid | Hexane | 0.63 |
Data adapted from "Solvent Polarity as a Function of Rf in Thin-Layer Chromatography of Selected Nitro Functions." Note that Rf values can vary based on experimental conditions.[12]
Experimental Protocols
Protocol 1: Standard Thin-Layer Chromatography (TLC) Procedure
-
Prepare the Developing Chamber: Pour the chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and cover it.[1]
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[1]
-
Spot the Plate: Dissolve your sample in a volatile solvent. Use a capillary tube to apply a small spot of the solution onto the baseline. Allow the solvent to evaporate completely.[1]
-
Develop the Plate: Carefully place the TLC plate into the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.[1]
-
Visualize the Results: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[4] Visualize the spots under a UV lamp or by using an appropriate chemical stain.[1]
Protocol 2: Using a Mobile Phase Modifier (e.g., Acetic Acid)
-
Prepare the Modified Mobile Phase: Prepare your desired solvent system. Add a small amount of acetic acid (e.g., 0.5-1.0% by volume). For instance, to make 100 mL of a 1% acetic acid in 9:1 Hexane:Ethyl Acetate solution, mix 89.1 mL of hexane, 9.9 mL of ethyl acetate, and 1 mL of acetic acid.
-
Follow the Standard TLC Procedure: Proceed with the steps outlined in Protocol 1, using the modified mobile phase.
Protocol 3: Switching to an Alternative Stationary Phase (Reversed-Phase TLC)
-
Select a Reversed-Phase Plate: Obtain a pre-coated reversed-phase TLC plate (e.g., Silica gel 60 RP-18).[10]
-
Choose a Polar Mobile Phase: Prepare a polar solvent system. A common mobile phase for reversed-phase TLC is a mixture of water, methanol, and ethyl acetate.[10]
-
Follow the Standard TLC Procedure: Proceed with the steps outlined in Protocol 1, using the reversed-phase plate and polar mobile phase.
Visualization
Caption: Troubleshooting workflow for streaking of nitro-compounds.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. chembam.com [chembam.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. silicycle.com [silicycle.com]
- 9. chemconnections.org [chemconnections.org]
- 10. bio.hbcse.tifr.res.in [bio.hbcse.tifr.res.in]
- 11. organomation.com [organomation.com]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
5-Nitroindole vs. 3-Nitropyrrole: A Comparative Guide to Universal Base Performance in Duplex Stability
For researchers, scientists, and drug development professionals, the choice of a universal base analog is critical in applications requiring the recognition of multiple bases at a specific site. This guide provides an objective, data-driven comparison of two prominent universal bases, 5-nitroindole and 3-nitropyrrole, focusing on their impact on DNA duplex stability.
Universal bases are designed to pair with all four canonical DNA bases (Adenine, Guanine, Cytosine, and Thymine) with minimal disruption to the DNA double helix. Their function relies on stabilizing duplexes through base stacking interactions rather than specific hydrogen bonding.[1][2][3] Among the available options, 5-nitroindole and 3-nitropyrrole have been extensively studied. Experimental evidence consistently demonstrates that 5-nitroindole provides superior duplex stability.[4][5][6]
Quantitative Comparison of Duplex Stability
The thermal stability of DNA duplexes containing a universal base is a key performance indicator. This is typically measured by the melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands. A higher Tm indicates greater stability.
Comparative studies have shown that duplexes containing 5-nitroindole consistently exhibit higher melting temperatures than those with 3-nitropyrrole.[6] In fact, 3-nitropyrrole can significantly destabilize duplexes, particularly when multiple substitutions are made.[4][5] The order of duplex stability has been reported as: 5-nitroindole > 4-nitroindole > 6-nitroindole > 3-nitropyrrole.[2] Underscoring this difference, a duplex with six 5-nitroindole insertions was found to be more stable than a duplex with only three 3-nitropyrrole insertions.[2]
The following table summarizes the thermal melting temperatures (Tm) and the change in Gibbs free energy (ΔG°₂₅), a measure of spontaneity of duplex formation, for DNA duplexes containing either 5-nitroindole or 3-nitropyrrole opposite each of the four natural bases.
| Universal Base | Opposite Base (Y) | Sequence: 5'-d(CGCX AATTY GCG)-3' | Tm (°C) | -ΔG°₂₅ (kcal/mol) |
| 5-Nitroindole (X) | A | 5'-d(CGCX AATTA GCG)-3' | 46.5 | 8.5 |
| C | 5'-d(CGCX AATTC GCG)-3' | 35.0 | 7.7 | |
| G | 5'-d(CGCX AATTG GCG)-3' | 40.5 | 8.0 | |
| T | 5'-d(CGCX AATTT GCG)-3' | 41.5 | 8.1 | |
| 3-Nitropyrrole (X) | A | 5'-d(CGCX AATTA GCG)-3' | 30.0 | 6.5 |
| C | 5'-d(CGCX AATTC GCG)-3' | 25.0 | 6.1 | |
| G | 5'-d(CGCX AATTG GCG)-3' | 28.5 | 6.4 | |
| T | 5'-d(CGCX AATTT GCG)-3' | 26.5 | 6.2 | |
| Data sourced from reference[7]. |
Experimental Protocols
The determination of DNA duplex stability is primarily conducted through thermal denaturation studies, also known as melting curve analysis.
Thermal Denaturation (Melting Temperature, Tm) Measurement
Objective: To determine the melting temperature (Tm) of a DNA duplex containing a universal base.
Materials:
-
Lyophilized single-stranded DNA oligonucleotides (one containing the universal base, the other the complementary strand).
-
Melting buffer (e.g., 0.25M NaCl, 0.2mM EDTA, 20mM Sodium Phosphate, pH 7.0).[8]
-
Nuclease-free water.
-
Quartz cuvettes (10mm path length).[8]
-
UV-Vis spectrophotometer with a temperature controller.[9]
Procedure:
-
Oligonucleotide Preparation: Resuspend the lyophilized single-stranded oligonucleotides in nuclease-free water to create stock solutions of a known concentration.
-
Duplex Annealing:
-
Mix equimolar amounts of the complementary single-stranded oligonucleotides in the melting buffer to the desired final concentration.
-
Heat the mixture to 90-95°C for 5 minutes to ensure complete denaturation of any secondary structures.
-
Slowly cool the solution to room temperature to allow for the formation of the double helix.
-
-
Spectrophotometer Setup:
-
Data Collection:
-
Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer's thermostatted cell holder.
-
Record the absorbance at 260 nm as the temperature is increased.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve.[9]
-
More accurately, the Tm can be determined by finding the peak of the first derivative of the melting curve.[10]
-
Visualizing Concepts and Workflows
Caption: Conceptual diagram of a universal base pairing with any of the four natural DNA bases.
Caption: Experimental workflow for determining the melting temperature (Tm) of a DNA duplex.
References
- 1. academic.oup.com [academic.oup.com]
- 2. glenresearch.com [glenresearch.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Nitroindole as an universal base analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of the base pairing properties of a series of nitroazole nucleobase analogs in the oligodeoxyribonucleotide sequence 5'-d(CGCXAATTYGCG)-3' - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 9. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Substituted 5-Nitroindoline Derivatives: A Comparative Guide to Anticancer Activity
An objective analysis of the performance of substituted 5-nitroindoline derivatives in anticancer applications, supported by experimental data, reveals a promising class of compounds with multifaceted mechanisms of action. This guide provides a comparative overview of their activity, details the experimental protocols for their evaluation, and visualizes their mode of action for researchers, scientists, and drug development professionals.
Substituted this compound derivatives have emerged as a significant scaffold in the development of novel anticancer agents.[1] Their activity is primarily attributed to a dual mechanism: the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene and the induction of intracellular reactive oxygen species (ROS).[1][2][3] This leads to the downregulation of c-Myc expression, a transcription factor implicated in a majority of human cancers, ultimately triggering cell cycle arrest and apoptosis.[1][2]
Comparative Anticancer Activity
The in vitro efficacy of various substituted this compound derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values from different studies are summarized below to facilitate a direct comparison of their anticancer potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 5 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical Cancer) | 5.08 ± 0.91 | [2] |
| Compound 7 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical Cancer) | 5.89 ± 0.73 | [2] |
| Compound 4l | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-Small Cell Lung Cancer) | < -8.00 (log10 GI50) | [4] |
| HL-60(TB) (Leukemia) | -6.30 (log10 GI50) | [4] | ||
| MOLT-4 (Leukemia) | -6.18 (log10 GI50) | [4] |
Mechanism of Action: A Dual Approach
The anticancer activity of these derivatives stems from their ability to simultaneously target two critical pathways in cancer cells, as illustrated in the following diagram.
Figure 1. Dual mechanism of action of substituted this compound derivatives.
Experimental Protocols
The evaluation of the anticancer activity of substituted this compound derivatives involves several key in vitro assays. Detailed methodologies for these experiments are provided below.
A general synthetic route involves a multi-step process. For instance, a Vilsmeier-Haack reaction on 5-nitro-1H-indole can be a key step to generate aldehyde intermediates.[2] These intermediates can then undergo a one-pot in-situ reaction with substituted amines in the presence of a reducing agent like sodium borohydride (NaBH4) to yield the desired derivatives.[2] Purification is typically achieved through silica gel column chromatography.[1]
1. Alamar Blue Assay (for Cell Viability) [2][3]
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).
-
Alamar Blue Addition: After the incubation period, Alamar Blue reagent is added to each well, and the plates are incubated for a few hours.
-
Measurement: The absorbance is measured at two wavelengths (e.g., 570 nm and 600 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
2. Sulforhodamine B (SRB) Protein Assay (for Cell Growth Inhibition) [4]
-
Cell Seeding and Treatment: Similar to the Alamar Blue assay, cancer cells are seeded and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
GI50 Determination: The concentration that causes 50% growth inhibition (GI50) is calculated.
1. Reactive Oxygen Species (ROS) Detection [1][2]
-
Cell Treatment: Cells are treated with the this compound derivative for a defined period.
-
Probe Incubation: The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in serum-free medium.[1]
-
Analysis: The fluorescence of the cells is analyzed using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates a rise in intracellular ROS levels.[1]
2. Cell Cycle Analysis by Flow Cytometry [1]
-
Cell Treatment and Harvesting: Cells are treated with the compound for 24-48 hours, then harvested and washed.
-
Fixation: The cells are fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are stained with a propidium iodide (PI) staining solution containing RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.[1]
This comparative guide provides a foundational understanding of the anticancer potential of substituted this compound derivatives. The presented data and experimental protocols offer a framework for researchers to further explore and develop this promising class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding of 5-Nitroindoline Ligands to c-Myc G-quadruplex DNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a critical regulator of cellular proliferation, is overexpressed in a majority of human cancers. Its promoter region contains a guanine-rich sequence capable of forming a G-quadruplex (G4) DNA structure, which acts as a transcriptional silencer. Stabilization of this G4 structure with small molecule ligands presents a promising therapeutic strategy to downregulate c-Myc expression. Among the various chemical scaffolds explored, 5-Nitroindoline derivatives have emerged as a noteworthy class of c-Myc G-quadruplex binders.[1][2]
This guide provides a comparative analysis of this compound ligands and other prominent c-Myc G-quadruplex binders, supported by experimental data. It further details the key experimental protocols for validating ligand binding and function, and visualizes the underlying biological and experimental frameworks.
Comparative Analysis of c-Myc G-Quadruplex Ligands
The efficacy of a G-quadruplex ligand is determined by its binding affinity, selectivity for G4 over duplex DNA, and its ability to stabilize the G4 structure. The following tables summarize key quantitative data for selected this compound derivatives and other well-characterized c-Myc G-quadruplex binders.
| Ligand Class | Specific Ligand | Binding Affinity (Kd) | Thermal Stabilization (ΔTm in °C) | Cellular Activity (IC50) | Selectivity (G4 vs. dsDNA) | Reference |
| This compound Derivatives | Compound 5 | Not Reported | Not Reported | ~5.0 µM (HeLa) | 24.12 | [1] |
| Compound 7 | Not Reported | Not Reported | Not Reported | 29.23 | [1] | |
| Compound 5b (5-aminoindole) | Not Reported | Not Reported | Not Reported | 6.55 | [1] | |
| Quindoline Derivatives | Quindoline | ~1.3 µM | Not Reported | Not Reported | Not Reported | [3] |
| Indenoisoquinolines | Compound 5 | Not Reported | Not Reported | Strong Inhibition at 0.5-1.0 µM | Not Reported | |
| Compound 13 | Not Reported | Not Reported | Medium Inhibition at 2.0 µM | Not Reported | ||
| Natural Products | Sanguinarine | 0.86 - 7.76 x 106 M-1 (Kb) | +3.5 °C | 0.04 µM (suppresses luciferase expression) | High | [4] |
| Quercetin | Not Reported | +3.0 °C | Not Reported | 223.96 | [4] | |
| Kaempferol | Not Reported | Not Reported | Not Reported | High | [4] | |
| Thymoquinone | Not Reported | Not Reported | Not Reported | Does not bind to duplex DNA | [4] | |
| Porphyrins | TMPyP4 | Not Reported | Not Reported | Reduces luciferase expression by 28.6% at 100 µM | Not Reported | [4] |
| Other Heterocyclic Compounds | Pyridostatin (PDS) | Not Reported | Not Reported | Not Reported | High | [5] |
| PhenDC3 | Not Reported | Not Reported | Not Reported | Not Reported | ||
| Braco19 | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data is compiled from various sources and experimental conditions may differ. Kd (dissociation constant) and Kb (binding constant) are measures of binding affinity, where a lower Kd and a higher Kb indicate stronger binding. ΔTm represents the change in melting temperature of the G-quadruplex upon ligand binding, with a larger positive value indicating greater stabilization. IC50 values reflect the concentration of the ligand required to inhibit 50% of a specific biological process, such as cell growth.
Key Experimental Protocols for Ligand Validation
Validating the binding of a ligand to the c-Myc G-quadruplex and its functional consequences involves a series of biophysical and cell-based assays.
Biophysical Assays for Binding and Stabilization
These assays confirm the direct interaction between the ligand and the c-Myc G-quadruplex DNA.
This high-throughput assay is used to determine the thermal stabilization of the G-quadruplex upon ligand binding.[6][7][8][9]
-
Principle: A DNA oligonucleotide corresponding to the c-Myc G-quadruplex sequence is labeled with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other. In the folded G-quadruplex conformation, the donor and quencher are in close proximity, leading to FRET and low fluorescence. As the DNA unfolds with increasing temperature, the distance between the donor and quencher increases, resulting in a measurable increase in fluorescence. A ligand that stabilizes the G-quadruplex will increase the melting temperature (Tm).
-
Protocol Outline:
-
Oligonucleotide Preparation: Synthesize and purify the c-Myc G-quadruplex forming sequence with appropriate fluorescent labels.
-
Annealing: Anneal the oligonucleotide in a buffer containing a stabilizing cation (typically K+) to pre-form the G-quadruplex structure.
-
Ligand Incubation: Incubate the pre-formed G-quadruplex with varying concentrations of the test ligand.
-
Melting Curve Analysis: Measure the fluorescence intensity as the temperature is gradually increased in a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.
-
Data Analysis: Determine the Tm by plotting the first derivative of the fluorescence signal against temperature. The ΔTm is calculated as the difference between the Tm in the presence and absence of the ligand.
-
SPR provides quantitative information on the binding affinity (Kd), and association (ka) and dissociation (kd) rate constants of the ligand-G-quadruplex interaction.[3][10]
-
Principle: A biotinylated c-Myc G-quadruplex oligonucleotide is immobilized on a streptavidin-coated sensor chip. A solution containing the ligand is then flowed over the chip surface. The binding of the ligand to the immobilized G-quadruplex causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Protocol Outline:
-
Chip Preparation: Activate and immobilize the biotinylated c-Myc G-quadruplex DNA onto a streptavidin-coated sensor chip.
-
Binding Analysis: Inject a series of concentrations of the ligand over the sensor surface and monitor the SPR response in real-time.
-
Regeneration: After each ligand injection, regenerate the sensor surface to remove the bound ligand.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
-
The FID assay is a rapid and cost-effective method for screening potential G-quadruplex binders and assessing their selectivity.[2][4][11][12]
-
Principle: A fluorescent probe, such as Thiazole Orange (TO), exhibits low fluorescence in solution but becomes highly fluorescent upon binding to the G-quadruplex. A ligand that binds to the G-quadruplex will displace the fluorescent probe, leading to a decrease in fluorescence.
-
Protocol Outline:
-
Complex Formation: Form a complex between the c-Myc G-quadruplex DNA and the fluorescent probe (e.g., TO).
-
Ligand Titration: Titrate the DNA-probe complex with increasing concentrations of the test ligand.
-
Fluorescence Measurement: Measure the fluorescence intensity at each ligand concentration.
-
Data Analysis: The concentration of the ligand that causes a 50% reduction in fluorescence (DC50) is determined, which is indicative of its binding affinity. Selectivity can be assessed by performing the assay with duplex DNA as a control.
-
CD spectroscopy is used to characterize the conformation of the G-quadruplex and to observe conformational changes upon ligand binding.[13][14][15][16]
-
Principle: Chiral molecules, such as folded DNA structures, absorb left and right circularly polarized light differently. The resulting CD spectrum is characteristic of the specific G-quadruplex topology (e.g., parallel, antiparallel, or hybrid). Ligand binding can induce changes in the CD spectrum, providing insights into the binding mode and its effect on the G4 structure.
-
Protocol Outline:
-
Sample Preparation: Prepare solutions of the c-Myc G-quadruplex DNA in a suitable buffer, both in the absence and presence of the ligand.
-
Spectral Acquisition: Record the CD spectra over a specific wavelength range (typically 220-320 nm).
-
Data Analysis: Analyze the changes in the CD signal, such as shifts in wavelength maxima or minima and changes in intensity, to infer conformational changes induced by the ligand.
-
Cell-Based Assays for Functional Validation
These assays evaluate the biological effects of the ligand in a cellular context.
These techniques are used to determine whether the G-quadruplex-stabilizing ligand leads to a decrease in c-Myc mRNA and protein levels.
-
Principle: Cells are treated with the ligand, and then the levels of c-Myc mRNA (by quantitative real-time PCR) and c-Myc protein (by Western blot) are measured.
-
Protocol Outline:
-
Cell Treatment: Treat cancer cells known to overexpress c-Myc with the test ligand at various concentrations and time points.
-
RNA/Protein Extraction: Isolate total RNA or protein from the treated cells.
-
qRT-PCR: For mRNA analysis, reverse transcribe the RNA to cDNA and perform qPCR using primers specific for c-Myc and a housekeeping gene for normalization.
-
Western Blot: For protein analysis, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for c-Myc and a loading control (e.g., β-actin).
-
These assays assess the cytotoxic or anti-proliferative effects of the ligand on cancer cells.
-
Principle: The metabolic activity or total protein content of cells is measured as an indicator of cell viability and proliferation. A decrease in these parameters upon ligand treatment suggests an anti-cancer effect.
-
Protocol Outline:
-
Cell Seeding and Treatment: Seed cancer cells in 96-well plates and treat them with a range of ligand concentrations.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
-
Assay Procedure: Perform the chosen viability assay (e.g., add MTT reagent and measure absorbance).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Visualizing the Frameworks
c-Myc Transcriptional Regulation Pathway
The formation of the G-quadruplex structure in the c-Myc promoter region is a key regulatory switch. Stabilization of this structure by ligands is hypothesized to repress transcription.
Caption: Regulation of c-Myc transcription by G-quadruplex formation and ligand stabilization.
Experimental Workflow for Ligand Validation
A systematic workflow is crucial for the comprehensive evaluation of potential c-Myc G-quadruplex binders.
Caption: A typical workflow for the validation of c-Myc G-quadruplex binding ligands.
This guide provides a framework for understanding and validating the interaction of this compound ligands and other small molecules with the c-Myc G-quadruplex. The combination of robust biophysical characterization and rigorous cell-based validation is essential for the development of effective G-quadruplex-targeted cancer therapeutics.
References
- 1. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolving the Ligand Binding Specificity in c-MYC G-quadruplex DNA: Absolute Binding Free Energy Calculations and SPR Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of the SPR Experimental Conditions on the G-Quadruplex DNA Recognition by Porphyrin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of a fluorescent intercalator displacement assay (G4-FID) for establishing quadruplex-DNA affinity and selectivity of putative ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Taming the Untamed: A Comparative Guide to siRNA Modifications for Reducing Off-Target Effects, Featuring 5-Nitroindoline
For researchers, scientists, and drug development professionals navigating the intricate world of RNA interference (RNAi), the specter of off-target effects looms large. These unintended gene silencing events can confound experimental results and pose significant hurdles in the development of siRNA-based therapeutics. Chemical modification of siRNA duplexes has emerged as a key strategy to enhance specificity. This guide provides a comprehensive comparison of various chemical modifications, with a special focus on the efficacy of 5-nitroindoline, to mitigate off-target effects.
Off-target effects in RNAi are primarily mediated by the siRNA's "seed region" (nucleotides 2-8 of the guide strand), which can bind to and silence unintended mRNAs with partial complementarity. Additionally, the passenger strand, which is typically degraded, can sometimes be loaded into the RNA-induced silencing complex (RISC) and induce off-target silencing of its own. This guide delves into the mechanisms of various chemical modifications designed to counter these phenomena, presenting available quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate strategy for your research.
At a Glance: Comparing the Efficacy of siRNA Modifications
The following table summarizes the performance of several key chemical modifications in reducing siRNA off-target effects, based on data from various studies. It is important to note that direct head-to-head comparisons across all modifications in a single study are limited, and the efficacy can be sequence-dependent.
| Modification | Primary Mechanism | On-Target Efficacy | Off-Target Reduction | Key Findings |
| This compound | Destabilizes passenger strand interaction with RISC.[1][2] | Guide strand potency largely unaffected.[1] | Drastically decreases passenger strand-mediated off-target effects.[1] | Modification at position 15 of the passenger strand is effective.[1] |
| 2'-O-Methyl (2'-OMe) | Steric hindrance in the seed region, disrupting off-target binding.[3][4] | Generally preserved, especially with minimal modifications.[3][5] | Reduced off-target transcript silencing by an average of 66%.[3][5] | Position-specific modification (e.g., at position 2 of the guide strand) is crucial.[3][4][5] |
| Unlocked Nucleic Acid (UNA) | Increases flexibility and destabilizes seed region binding to off-targets.[6][7] | Potency is often maintained, particularly at low concentrations.[6][7] | Potently reduces off-targeting, especially when incorporated at position 7 of the guide strand.[6][7] | The destabilizing effect is key to its specificity enhancement.[6][7] |
| Phosphorothioate (PS) | Increases nuclease resistance and can alter protein binding.[8] | Can be maintained, but excessive modification may reduce activity.[8] | Can reduce off-target effects, but may also sometimes increase passenger-strand dependent off-targets.[9] | Primarily used to enhance stability, but also impacts specificity.[8] |
| Locked Nucleic Acid (LNA) | Increases thermal stability and binding affinity. | Can be maintained or enhanced. | Can reduce off-target effects in some contexts.[9] | Can also reduce on-target activity if placed in critical regions of the guide strand.[9] |
Delving into the Mechanisms: How Modifications Enhance Specificity
The primary goal of chemical modifications is to tip the balance in favor of on-target silencing while disrupting the interactions that lead to off-target effects.
This compound: Silencing the Passenger. The incorporation of this compound, a universal base analog, into the passenger strand creates a thermodynamic instability that discourages its entry into the RISC. This effectively silences the passenger strand, a known source of off-target effects, without compromising the activity of the intended guide strand.[1][2]
Seed Region Modifications: A Focus on the Guide Strand. Modifications like 2'-O-methyl and UNA directly address the more common source of off-target effects: the guide strand's seed region. By introducing chemical groups that create steric hindrance (2'-O-methyl) or increase the flexibility and reduce the binding energy of the seed region (UNA), these modifications make it more difficult for the siRNA to bind to partially complementary off-target mRNAs.[3][6][7][8] The on-target mRNA, having perfect complementarity, can overcome this energetic hurdle, thus preserving on-target knockdown.
Visualizing the Path to Specificity
To better understand the experimental workflows and underlying principles, the following diagrams illustrate key processes.
Experimental Corner: Protocols for Assessing Off-Target Effects
Accurate assessment of on- and off-target effects is paramount. The following are generalized protocols for key experimental assays.
Dual-Luciferase Reporter Assay
This assay is a sensitive method for quantifying the silencing of a specific target, making it ideal for validating both on-target and potential off-target interactions.
Objective: To quantify the effect of unmodified and modified siRNAs on a specific target sequence cloned into a reporter vector.
Materials:
-
HEK293 or other suitable mammalian cells
-
psiCHECK™-2 Vector (or similar) containing the target sequence downstream of the Renilla luciferase gene
-
Unmodified and modified siRNAs
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate to reach 70-80% confluency at the time of transfection.
-
Co-transfection: Co-transfect cells with the reporter plasmid (containing the on-target or a putative off-target sequence) and the siRNA (unmodified or modified) using a suitable transfection reagent according to the manufacturer's instructions. Include a non-targeting siRNA as a negative control.
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the dual-luciferase assay system protocol.
-
Data Analysis: Normalize the Renilla luciferase activity to the firefly luciferase activity for each well. The reduction in the normalized luciferase activity in the presence of the siRNA compared to the negative control indicates the level of silencing.
Microarray Analysis for Genome-Wide Off-Target Profiling
Microarrays provide a global view of gene expression changes, enabling the identification of unintended off-target effects across the transcriptome.
Objective: To identify all genes that are significantly up- or down-regulated following transfection with a specific siRNA.
Materials:
-
HeLa or other suitable cells
-
Unmodified and modified siRNAs
-
Transfection reagent
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Microarray platform (e.g., Agilent, Affymetrix) and associated reagents
-
Bioinformatics software for data analysis
Protocol:
-
Transfection: Transfect cells with the siRNA of interest (unmodified or modified) or a negative control siRNA.
-
Incubation: Incubate cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a high-quality RNA extraction kit. Assess RNA quality and quantity.
-
Microarray Hybridization: Label the RNA and hybridize it to the microarray chips according to the manufacturer's protocol.
-
Scanning and Data Acquisition: Scan the microarrays and extract the raw data.
-
Data Analysis: Normalize the data and perform statistical analysis to identify differentially expressed genes between the siRNA-treated and control samples. Genes with significant expression changes that are not the intended target are considered off-targets.
Conclusion
The strategic use of chemical modifications is a powerful tool to enhance the specificity of siRNA-mediated gene silencing. While this compound offers a robust solution for mitigating passenger strand-mediated off-target effects, modifications like 2'-O-methyl and UNA in the guide strand's seed region are highly effective at reducing the more prevalent guide strand-mediated off-targeting. The choice of modification will depend on the specific siRNA sequence, the experimental goals, and the desired therapeutic application. By carefully considering the data and employing rigorous experimental validation, researchers can significantly improve the quality and reliability of their RNAi experiments, paving the way for more precise functional genomics studies and safer siRNA-based therapeutics.
References
- 1. Modification of the siRNA passenger strand by 5-nitroindole dramatically reduces its off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.pku.edu.cn [scholar.pku.edu.cn]
- 3. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A screen of chemical modifications identifies position-specific modification by UNA to most potently reduce siRNA off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 9. pubs.acs.org [pubs.acs.org]
Unraveling Duplex Stability: A Comparative Guide to Thermal Melting Analysis of DNA Containing 5-Nitroindole
For researchers and professionals in drug development and molecular biology, understanding the stability of DNA duplexes is paramount. The incorporation of universal base analogs, such as 5-Nitroindole, into DNA oligonucleotides offers unique advantages in various applications, including diagnostics and therapeutics. This guide provides a comprehensive comparison of the thermal stability of DNA duplexes containing 5-Nitroindole against standard Watson-Crick base pairs, supported by experimental data and detailed protocols.
Data Presentation: The Impact of 5-Nitroindole on Duplex Stability
5-Nitroindole is a non-hydrogen bonding, hydrophobic aromatic base analog that stabilizes DNA duplexes primarily through stacking interactions rather than hydrogen bonding.[1] Its incorporation is generally less destabilizing than other universal bases like 3-nitropyrrole.[1] Experimental data from thermal melting (Tm) analysis reveals that 5-Nitroindole pairs with the four natural bases with minimal discrimination, exhibiting a narrow melting temperature (Tm) range of approximately 3°C.[2][3]
Below is a summary of thermal melting temperatures for a 12-mer DNA duplex containing a central modification where 'X' is 5-Nitroindole opposite each of the natural bases (Y = A, C, G, T).
| Duplex Sequence 5'-CGC XAATTY GCG-3' | Opposite Base (Y) | Melting Temperature (Tm) in °C | ΔTm (°C) vs. A-T control |
| Control (X=A, Y=T) | T | 52.0 | 0.0 |
| 5-Nitroindole (X) | A | 46.5 | -5.5 |
| 5-Nitroindole (X) | C | 45.5 | -6.5 |
| 5-Nitroindole (X) | G | 45.0 | -7.0 |
| 5-Nitroindole (X) | T | 35.0 | -17.0 |
Data adapted from a study by Bergstrom et al. (1997) on nitroazole nucleobase analogs.
As the data indicates, the presence of 5-Nitroindole generally leads to a decrease in the thermal stability of the DNA duplex compared to a standard A-T pair. However, the destabilization is relatively modest when paired opposite A, C, and G, underscoring its utility as a universal base.
Experimental Workflow for Thermal Melting Analysis
The following diagram illustrates the typical workflow for determining the melting temperature of DNA duplexes containing modifications like 5-Nitroindole.
Experimental Protocols: A Step-by-Step Guide
The determination of DNA duplex melting temperatures is typically performed using a UV-Vis spectrophotometer equipped with a temperature controller.
1. Materials and Reagents:
-
DNA Oligonucleotides: Synthesized and purified single-stranded DNA, both unmodified (control) and containing 5-Nitroindole.
-
Melting Buffer: A common buffer composition is 100 mM NaCl, 20 mM sodium phosphate (pH 6.9), and 0.2 mM EDTA.
-
Nuclease-free water.
-
Quartz cuvettes with a 1 cm path length.
2. Sample Preparation (Duplex Annealing):
-
Resuspend the lyophilized single-stranded DNA oligonucleotides in nuclease-free water to create stock solutions of a known concentration (e.g., 100 µM).
-
Determine the concentration of the stock solutions by measuring the absorbance at 260 nm (A260).
-
Prepare the final duplex samples by mixing equimolar amounts of the complementary single strands in the melting buffer to the desired final concentration (typically 1-2 µM).
-
To anneal the strands, heat the samples to 90-95°C for 5 minutes.
-
Allow the samples to cool slowly to room temperature over several hours to ensure proper duplex formation.
3. UV-Vis Spectrophotometer Setup and Measurement:
-
Turn on the spectrophotometer and the Peltier temperature controller, allowing them to warm up and stabilize.
-
Set the instrument to measure absorbance at 260 nm.
-
Blank the instrument using the melting buffer in a quartz cuvette.
-
Transfer the annealed DNA duplex samples to the quartz cuvettes.
-
Place the cuvettes in the temperature-controlled cell holder of the spectrophotometer.
-
Set the parameters for the thermal melting experiment:
-
Starting Temperature: 20-25°C
-
Ending Temperature: 90-95°C
-
Temperature Ramp Rate: 0.5°C to 1°C per minute.[4]
-
Data Interval: Collect data at every 0.5°C or 1°C increment.
-
4. Data Analysis:
-
The instrument software will generate a melting curve by plotting the absorbance at 260 nm as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has denatured into single strands.
-
The Tm is most accurately determined by calculating the first derivative of the melting curve (dA/dT vs. T). The peak of this derivative plot corresponds to the Tm.[4][5]
-
Compare the Tm values of the duplexes containing 5-Nitroindole with the unmodified control duplex to determine the effect of the universal base on duplex stability.
References
A Head-to-Head Comparison of 5-Nitroindole and 7-Nitroindole in Molecular Biology
In the landscape of molecular biology, the quest for synthetic molecules that can mimic or enhance the functions of natural nucleic acids is perpetual. Among these, 5-nitroindole and 7-nitroindole have emerged as valuable tools for researchers, scientists, and drug development professionals. Both are isomers, sharing the same chemical formula but differing in the position of the nitro group on the indole ring. This subtle structural difference, however, translates into significant variations in their properties and performance in various molecular biology applications. This guide provides an objective, data-driven comparison of 5-nitroindole and 7-nitroindole, offering insights into their respective strengths and applications.
At a Glance: Key Differences
| Feature | 5-Nitroindole | 7-Nitroindole |
| Primary Role | Universal base analog in DNA | Versatile scaffold in medicinal chemistry |
| DNA Duplex Stability | Less destabilizing | More destabilizing |
| Applications | PCR, DNA sequencing, probes, anticancer drug discovery | Anticancer drug discovery, nNOS inhibition, fluorescent probes |
| Data Availability | Extensively studied with abundant quantitative data | Less comparative data in molecular biology applications |
Impact on DNA Duplex Stability
A critical parameter for any non-natural base analog is its effect on the stability of the DNA duplex into which it is incorporated. The stability is commonly measured by the melting temperature (Tm), the temperature at which half of the DNA duplex dissociates into single strands.
Experimental data reveals that 5-nitroindole is less destabilizing to a DNA duplex compared to 7-nitroindole. The superior stacking ability of 5-nitroindole within the DNA helix likely contributes to the greater stability of the duplexes it forms.[1]
Table 1: Comparison of Melting Temperatures (Tm) and Thermodynamic Parameters for 11-mer DNA Duplexes Containing a Central 5-Nitroindole or 7-Nitroindole [1]
| Opposing Base (Y) | Tm (°C) with 7-Nitroindole (X) | Tm (°C) with 5-Nitroindole (X) | ΔTm (°C) (7-Ni vs 5-Ni) |
| A | 48.0 | 50.0 | -2.0 |
| G | 49.0 | 51.0 | -2.0 |
| C | 50.0 | 52.0 | -2.0 |
| T | 47.0 | 49.0 | -2.0 |
Sequence: 5'-d(GCGTACXCATGCG)-3'
Table 2: Thermodynamic Data for Duplexes Containing 7-Nitroindole [1]
| Opposing Base (Y) | -ΔH° (kcal/mol) | -ΔS° (cal/mol·K) | -ΔG°37 (kcal/mol) |
| A | 75.1 | 211.1 | 12.4 |
| G | 77.2 | 217.1 | 12.7 |
| C | 79.3 | 223.1 | 13.0 |
| T | 73.0 | 205.1 | 12.1 |
Table 3: Thermodynamic Data for Duplexes Containing 5-Nitroindole [1]
| Opposing Base (Y) | -ΔH° (kcal/mol) | -ΔS° (cal/mol·K) | -ΔG°37 (kcal/mol) |
| A | 77.1 | 217.1 | 12.7 |
| G | 79.2 | 223.1 | 13.0 |
| C | 81.3 | 229.1 | 13.3 |
| T | 75.0 | 211.1 | 12.4 |
Applications as a Universal Base in PCR and Sequencing
5-nitroindole is widely regarded as one of the best available universal bases.[2] It contributes to duplex stability through base-stacking interactions without favoring any particular base pairing.[2] This property makes it valuable in primers for PCR and DNA sequencing, especially when dealing with degenerate sequences. However, its performance can be context-dependent. For instance, primers with 5-nitroindole within the first 7-8 bases from the 3'-end can show reduced PCR efficiency.[3] While multiple substitutions are tolerated, they can impact performance.[4][5]
There is less specific quantitative data available for the performance of 7-nitroindole as a universal base in PCR and sequencing. While it is acknowledged as a universal base, its greater destabilizing effect on DNA duplexes compared to 5-nitroindole suggests it may be less efficient in these applications.[1]
Role in Anticancer Drug Discovery: Targeting G-Quadruplexes
Both 5-nitroindole and 7-nitroindole derivatives have emerged as promising scaffolds for the development of anticancer agents, particularly as ligands that bind to and stabilize G-quadruplex (G4) DNA structures.[2][6] These non-canonical DNA secondary structures are found in the promoter regions of oncogenes like c-Myc, and their stabilization can lead to the downregulation of oncogene expression, inducing cell cycle arrest and apoptosis.[7][8]
Derivatives of 5-nitroindole have been extensively studied in this context, with specific compounds demonstrating potent cytotoxic activity against various cancer cell lines.[7][9]
Table 4: In Vitro Efficacy of a Pyrrolidine-Substituted 5-Nitroindole Derivative against HeLa Cancer Cells [2]
| Compound | IC50 (μM) in HeLa Cells | c-Myc G-Quadruplex Binding (DC50, μM) |
| Pyrrolidine-substituted 5-nitroindole | 5.08 | Varies |
While derivatives of 7-nitroindole are also being investigated as G-quadruplex binders and anticancer agents, direct comparative data on their binding affinities and cytotoxicities against the same cell lines under identical conditions as their 5-nitroindole counterparts are limited in the available literature.[2]
Experimental Protocols
Thermal Melting (Tm) Analysis of DNA Duplexes
This protocol is used to determine the melting temperature of DNA duplexes containing 5-nitroindole or 7-nitroindole.
Materials:
-
Spectrophotometer with a temperature controller
-
Quartz cuvettes
-
Oligonucleotides containing the nitroindole analog and their complementary strands
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)[1]
Procedure:
-
Sample Preparation: Mix equimolar amounts of the oligonucleotide containing the nitroindole and its complementary strand in the annealing buffer.[1]
-
Annealing: Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.[1]
-
Data Acquisition: Place the annealed duplex in the spectrophotometer. Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).[1]
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is in the duplex state. This is typically determined from the first derivative of the melting curve (absorbance vs. temperature).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 of 5-Nitroindoline Derivatives: A Comparative Guide to Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Alamar Blue Assay
The Alamar Blue assay is a widely used, simple, and non-toxic method for assessing cell viability and cytotoxicity.[1][2] The assay's principle is based on the reduction of the blue, non-fluorescent indicator dye, resazurin, to the pink, highly fluorescent resorufin by metabolically active cells.[2] This conversion is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.
Comparison of Cytotoxicity Assays
The choice of a cytotoxicity assay is critical and depends on the compound's mechanism of action, the cell type used, and the desired endpoint. Besides the Alamar Blue assay, other commonly employed methods include the Sulforhodamine B (SRB) assay and the Lactate Dehydrogenase (LDH) release assay.
| Assay | Principle | Advantages | Disadvantages |
| Alamar Blue | Measures metabolic activity via reduction of resazurin. | - Non-toxic to cells, allowing for kinetic studies.[2]- Simple, "no-wash" protocol.[2]- Highly sensitive and cost-effective. | - Can be susceptible to interference from compounds that affect cellular redox potential. |
| Sulforhodamine B (SRB) | Measures total protein content, an indicator of cell mass. | - Unaffected by cellular metabolic state.[1]- Stable endpoint, plates can be stored before reading. | - Requires cell fixation, which kills the cells.- More hands-on with multiple washing steps. |
| Lactate Dehydrogenase (LDH) Release | Measures the activity of LDH, an enzyme released from damaged cells, indicating loss of membrane integrity. | - Directly measures cytotoxicity (cell death).- Can be used to distinguish between cytostatic and cytotoxic effects. | - Less sensitive for early apoptotic events.- Can be affected by LDH present in the serum of the culture medium. |
Quantitative Data: IC50 Values of 5-Nitroindole Derivatives
The following table summarizes the IC50 values of various substituted 5-nitroindole derivatives against the HeLa (human cervical cancer) cell line, as determined by the Alamar Blue assay.[2]
| Compound ID | Substitution | IC50 (µM) in HeLa Cells |
| 5 | Pyrrolidine-substituted 5-nitroindole | 5.08 ± 0.91 |
| 7 | Pyrrolidine-substituted 5-nitroindole | 5.89 ± 0.73 |
| 12 | 5-nitroindole derivative | >10 |
| 3 | 5-aminoindole derivative | >10 |
| 9a | 5-aminoindole derivative | >10 |
Disclaimer: The data presented is for 5-nitroindole derivatives and is used here for illustrative purposes due to the lack of publicly available IC50 data for 5-Nitroindoline derivatives.
Experimental Protocols
Alamar Blue Assay Protocol for IC50 Determination
This protocol is a general guideline and should be optimized for specific cell lines and compounds.
Materials:
-
Alamar Blue reagent
-
96-well clear-bottom black plates
-
Culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound derivatives)
-
Control vehicle (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the overnight culture medium from the cells and add the medium containing the test compounds. Include wells with vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Alamar Blue Addition: Following incubation, add Alamar Blue reagent to each well to a final concentration of 10% (v/v).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
Sulforhodamine B (SRB) Assay Protocol
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Tris base solution (10 mM, pH 10.5)
-
Acetic acid solution (1% v/v)
Procedure:
-
Follow steps 1-3 of the Alamar Blue assay protocol.
-
Cell Fixation: After the compound incubation period, gently add cold TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay Protocol
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit)
Procedure:
-
Follow steps 1-3 of the Alamar Blue assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit.
-
Measurement: Measure the absorbance at the wavelength specified in the kit's manual (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the spontaneous LDH release from the sample values and normalizing to the maximum LDH release. Determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for IC50 determination using the Alamar Blue assay.
Caption: Mechanism of the Alamar Blue assay for cell viability.
References
A Comparative Analysis of 5-Nitroindole and Other Universal Bases in Sequencing Applications
For researchers, scientists, and professionals in drug development, the choice of appropriate molecular tools is paramount for accurate and efficient sequencing. Universal bases, synthetic nucleotide analogs that can pair with any of the four standard DNA bases, are critical in various applications, including sequencing degenerate templates and priming PCR reactions. Among these, 5-nitroindole has emerged as a prominent candidate. This guide provides an objective comparison of 5-nitroindole with other universal bases, supported by experimental data and detailed protocols.
Introduction to Universal Bases
Universal bases are designed to overcome the challenge of sequence ambiguity. Unlike standard bases that follow strict Watson-Crick pairing, universal bases can be incorporated into oligonucleotides to hybridize with unknown or mixed sequences. Their primary mechanism of action is often through stabilizing the DNA duplex via base-stacking interactions rather than forming specific hydrogen bonds. This property makes them invaluable in sequencing applications where the target sequence is not fully known.[1][2]
5-Nitroindole: A Superior Universal Base
5-Nitroindole is widely regarded as one of the most effective universal bases available.[3] Its large, hydrophobic aromatic surface area enhances base-stacking interactions, contributing to duplex stability.[1] Unlike some other universal bases, 5-nitroindole does not exhibit a significant pairing bias towards any of the four natural bases, making it a truly indiscriminate binder.[3][4][5]
Performance Comparison of Universal Bases
The efficacy of a universal base is determined by its impact on DNA duplex stability and its performance in enzymatic reactions like PCR and sequencing. Below is a comparative summary of 5-nitroindole and other commonly used universal bases.
Duplex Stability (Melting Temperature, Tm)
The melting temperature (Tm) is a critical indicator of duplex stability. The incorporation of a universal base typically leads to a decrease in Tm compared to a perfectly matched duplex. However, the extent of this destabilization varies among different universal bases.
| Universal Base | Change in Tm (°C) per Substitution | Tm Range opposite A, T, C, G (°C) | Key Findings |
| 5-Nitroindole | -2°C (end of 17-mer) to -5°C (middle of 17-mer) | ~3°C | Least destabilizing among nitro-substituted indoles and 3-nitropyrrole.[1][4][6] |
| 3-Nitropyrrole | More destabilizing than 5-nitroindole | ~3°C | Significant destabilization, especially with multiple substitutions.[4][5][6] |
| 4-Nitroindole | More destabilizing than 5-nitroindole | Not specified | Less stable than 5-nitroindole.[6] |
| 6-Nitroindole | More destabilizing than 5-nitroindole | Not specified | Less stable than 5-nitroindole.[6] |
| Hypoxanthine (Inosine) | Not specified | ~15°C | Shows a strong pairing bias, preferentially binding to Cytosine.[1] |
Data is compiled from multiple sources and may vary based on the specific oligonucleotide sequence and experimental conditions.
Performance in PCR and Sequencing
The performance of universal bases in enzymatic reactions is crucial for their practical application.
| Universal Base | Performance in PCR | Performance in Sequencing | Important Considerations |
| 5-Nitroindole | Good performance with up to four consecutive substitutions.[1][7] Reduced efficiency with multiple dispersed substitutions.[1][7] | Primers with up to four consecutive substitutions perform well.[1][7] | Placement within the primer is critical; avoid the first 7-8 bases from the 3'-end for optimal PCR efficiency.[1] Priming can be poor with more than two substitutions at codon third positions.[1] |
| 3-Nitropyrrole | Less effective than 5-nitroindole, especially with multiple substitutions.[1][7] | Reduced efficiency with multiple dispersed substitutions.[1][7] | Generally less tolerated in enzymatic reactions compared to 5-nitroindole.[7] |
| Hypoxanthine (Inosine) | Can be more effective than 5-nitroindole and 3-nitropyrrole when incorporated in codon third positions in some experiments.[1][7] | Can be used, but its pairing bias can affect results. | Strong preference for pairing with Cytosine can lead to biased amplification and sequencing errors.[1] |
Experimental Protocols
Detailed methodologies are essential for the successful application of universal bases in sequencing. Below are generalized protocols for PCR and Sanger sequencing using primers containing 5-nitroindole or other universal bases.
Polymerase Chain Reaction (PCR) with Universal Base Primers
This protocol outlines the steps for performing PCR using primers that incorporate universal bases.
1. Primer Design:
-
Incorporate the universal base(s) at the desired position(s) of degeneracy.
-
For optimal performance with 5-nitroindole, it is recommended to place up to four contiguous substitutions in the middle or at the 5'-end of the primer.[1]
-
Avoid placing universal bases within the last 7-8 nucleotides from the 3'-end to maintain PCR efficiency.[1]
-
Ensure the primer has a suitable melting temperature (Tm) for your specific PCR conditions.
2. PCR Reaction Setup:
| Component | Final Concentration |
| 10x PCR Buffer | 1x |
| dNTPs | 200 µM each |
| Forward Primer (with universal base) | 0.1 - 1.0 µM |
| Reverse Primer | 0.1 - 1.0 µM |
| Template DNA | 1 pg - 1 µg |
| Taq DNA Polymerase | 1-2.5 units |
| Nuclease-free water | to final volume |
3. Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2-5 min | 1 |
| Denaturation | 95 | 30-60 sec | 25-35 |
| Annealing | 50-60 | 30-60 sec | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5-10 min | 1 |
| Hold | 4 | ∞ |
4. Analysis:
-
Analyze the PCR product by agarose gel electrophoresis to verify the size of the amplicon.
Sanger Sequencing with Universal Base Primers
This protocol describes the use of universal base-containing primers for dideoxy chain-termination sequencing.
1. Primer and Template Preparation:
-
Design the sequencing primer with the universal base at the position of ambiguity.
-
Purify the DNA template (plasmid, PCR product, etc.) to be sequenced.
2. Sequencing Reaction Setup (Cycle Sequencing):
| Component | Amount |
| Purified DNA Template | 200-500 ng (plasmid) or 10-100 ng (PCR product) |
| Sequencing Primer (with universal base) | 3-5 pmol |
| BigDye™ Terminator Ready Reaction Mix | Manufacturer's recommendation |
| Nuclease-free water | to final volume |
3. Cycle Sequencing Thermal Profile:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 96 | 1 min | 1 |
| Denaturation | 96 | 10 sec | 25-30 |
| Annealing | 50 | 5 sec | |
| Extension | 60 | 4 min | |
| Hold | 4 | ∞ |
4. Post-Reaction Cleanup:
-
Remove unincorporated dye terminators and primers using methods such as ethanol/EDTA precipitation or column purification.
5. Capillary Electrophoresis:
-
Resuspend the purified sequencing product in highly deionized formamide.
-
Denature at 95°C for 5 minutes and immediately place on ice.
-
Analyze the sample on an automated DNA sequencer.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for PCR and Sanger sequencing.
Caption: Workflow for PCR using universal base primers.
Caption: Workflow for Sanger sequencing with universal base primers.
Conclusion
The selection of a universal base is a critical decision in sequencing experiments involving degenerate templates. The experimental data consistently demonstrates that 5-nitroindole is a superior choice due to its minimal destabilizing effect on the DNA duplex and its robust performance in both PCR and sequencing reactions. While other universal bases like 3-nitropyrrole and hypoxanthine have their applications, they also present limitations in terms of duplex stability and pairing bias. By understanding the comparative performance and adhering to optimized experimental protocols, researchers can effectively leverage 5-nitroindole to achieve high-quality and reliable sequencing results.
References
- 1. 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asm.org [asm.org]
- 3. "The Effect of Mismatch Primers on the Efficiency of Amplification in Q" by Molly C. Dawkins [stars.library.ucf.edu]
- 4. genscript.com [genscript.com]
- 5. A novel real-time quantitative PCR method using attached universal template probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of 5-Nitroindoline: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of 5-Nitroindoline, designed for researchers, scientists, and drug development professionals.
This compound is a chemical compound utilized in various research and development applications, including the synthesis of pharmaceutical agents.[1] Due to its potential hazards, including being harmful if swallowed and causing serious eye damage, adherence to strict disposal protocols is critical to mitigate risks and ensure compliance with safety regulations.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield is also recommended.[2] | Protects against splashes and dust particles that can cause serious eye damage.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical.[2] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Avoids inhalation of dust particles. |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination.[3] |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Avoid the formation of dust during handling and disposal.[2][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in accordance with institutional, local, and national regulations. The following steps provide a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound, including residues from spills, in a designated hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, the entire solution is considered hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[4] A separate, clearly labeled container should be used exclusively for this compound waste.
2. Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure lid. The original container can be used if it is in good condition.
-
Labeling: As soon as waste is added, the container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Eye Irritant"), and the date of accumulation.[5][6]
3. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into the designated hazardous waste container.[2][4]
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Ensure the product does not enter drains or waterways.[2][4]
4. Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure area, often referred to as a Satellite Accumulation Area (SAA).[5]
-
The storage area should be away from incompatible materials and in a well-ventilated location.
5. Final Disposal:
-
The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[2]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Never attempt to dispose of this compound down the drain or in regular trash.
Contaminated Packaging:
-
Empty containers and packaging that have held this compound should be treated as hazardous waste and disposed of as the unused product.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Personal protective equipment for handling 5-Nitroindoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Nitroindoline in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes the key hazard statements and the mandatory personal protective equipment to be used.
| Hazard Statement | GHS Code | Personal Protective Equipment (PPE) |
| May be harmful if swallowed | H303 | Protective gloves |
| May be harmful in contact with skin | H313 | Protective clothing (Lab coat) |
| Causes eye irritation | H320 | Safety glasses with side-shields or goggles |
| May be harmful if inhaled | H333 | NIOSH-approved dust mask (when dust is possible) |
| Causes serious eye damage | H318 | Face shield |
Note: Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Experimental Workflow: Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Operational Procedures
1. Engineering Controls and Preparation:
-
Always work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, read the entire protocol and the Safety Data Sheet (SDS).[2]
2. Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves. Inspect them before use and use proper removal techniques to avoid skin contact.[3]
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1][3] A face shield is required when there is a risk of splashing or dust generation.[3]
-
Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: If there is a possibility of dust inhalation, use a NIOSH-approved dust mask.[2]
3. Handling and Use:
-
Avoid all direct contact with the substance.[2]
-
When weighing or transferring the solid, do so carefully to minimize dust.
-
Keep the container tightly closed when not in use.[2]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3]
4. Storage:
-
Store in a cool, dry, and dark place in a tightly sealed container.[1][2]
-
Keep away from heat and oxidizing materials.[1]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][4] |
| Skin Contact | Immediately wash the skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.[2][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[2][4] |
Spill and Disposal Plan
1. Spill Clean-up:
-
Evacuate personnel from the immediate area.
-
Wear the appropriate personal protective equipment as outlined above.[2]
-
For small spills, sweep up the bulk of the material.[2]
-
Finish cleaning by wiping the area with a damp towel.[2]
-
Collect all spill residue in a suitable, closed container for disposal.
2. Waste Disposal:
-
All waste materials should be considered hazardous.
-
Collect waste in a designated, labeled, and sealed container.
-
Dispose of the waste through a licensed professional waste disposal service.[3]
-
Observe all federal, state, and local environmental regulations for chemical waste disposal.[2]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[3]
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
